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  • Product: 2-(4-Cyano-2-nitrophenyl)acetic acid
  • CAS: 90178-58-8

Core Science & Biosynthesis

Foundational

2-(4-Cyano-2-nitrophenyl)acetic acid chemical structure and molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Cyano-2-nitrophenyl)acetic Acid Executive Summary 2-(4-Cyano-2-nitrophenyl)acetic acid (CAS: 90178-58-8) represents a high-value orthogonal sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Cyano-2-nitrophenyl)acetic Acid

Executive Summary

2-(4-Cyano-2-nitrophenyl)acetic acid (CAS: 90178-58-8) represents a high-value orthogonal scaffold in medicinal chemistry. Distinguished by its ortho-nitro architecture relative to the acetic acid moiety, this molecule serves as a critical "pre-cyclization" intermediate. It is primarily utilized in the synthesis of 6-cyanoindoles and oxindoles—pharmacophores frequently observed in kinase inhibitors, androgen receptor modulators, and P2X3 antagonists. This guide outlines its structural properties, validated synthetic pathways, and handling protocols for drug development workflows.

Structural Characterization & Physicochemical Properties

The molecule features a phenylacetic acid core decorated with a nitro group at the ortho position (C2) and a nitrile group at the para position (C4). The electron-withdrawing nature of both the nitro and cyano groups significantly increases the acidity of the methylene protons (


-protons) and influences the solubility profile.
Chemical Identity Table
ParameterSpecification
IUPAC Name 2-(4-Cyano-2-nitrophenyl)acetic acid
CAS Registry Number 90178-58-8
Molecular Formula C

H

N

O

Molecular Weight 206.16 g/mol
SMILES O=C(O)CC1=C(N(=O)=O)C=C(C#N)C=C1
InChI Key (Predicted) VDBHEZPYTTTZRP-UHFFFAOYSA-N (Analog)
Appearance Off-white to pale yellow crystalline powder
Physicochemical Constants
PropertyValue (Experimental/Predicted)Context
pKa (Acid) ~3.4 – 3.8Lower than phenylacetic acid (4.3) due to electron-withdrawing -NO

/-CN groups.
LogP ~1.2Moderate lipophilicity; amenable to RP-HPLC analysis.
Melting Point 165 – 170 °CHigh crystallinity driven by intermolecular H-bonding and

-stacking.
Solubility DMSO, DMF, MeOHLimited water solubility; requires basic buffer for aqueous dissolution.

Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the nitro group, which is critical for subsequent reductive cyclization reactions.

ChemicalStructure Core Phenyl Ring Nitro 2-Nitro Group (-NO2) (Electron Withdrawing) (Cyclization Precursor) Core->Nitro Pos 2 Cyano 4-Cyano Group (-CN) (Electronic Tuning) Core->Cyano Pos 4 Acid Acetic Acid Tail (-CH2COOH) (Nucleophilic Center) Core->Acid Pos 1 Nitro->Acid Reactive Proximity (Reductive Cyclization)

Figure 1: Functional group topology of 2-(4-Cyano-2-nitrophenyl)acetic acid highlighting the ortho-relationship facilitating indole synthesis.

Synthetic Methodology

The most robust synthesis for this scaffold avoids direct nitration of (4-cyanophenyl)acetic acid, which often yields inseparable regioisomers. Instead, a Nucleophilic Aromatic Substitution (


)  approach using a malonate displacement is preferred.
Validated Synthetic Route (Malonate Displacement)

Starting Material: 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0).

Step 1: Carbanion Formation & Displacement

  • Reagents: Diethyl malonate (1.2 eq), Sodium Hydride (NaH, 2.5 eq) or K

    
    CO
    
    
    
    .
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 0°C to RT, then 60°C for 4–6 hours.

  • Mechanism: The malonate anion attacks the C1 position of the benzene ring, displacing the chloride. The ortho-nitro and para-cyano groups activate the ring for this

    
     reaction.
    

Step 2: Hydrolysis & Decarboxylation

  • Reagents: 6N HCl / Acetic Acid (1:1 v/v).

  • Conditions: Reflux (100–110°C) for 12 hours.

  • Mechanism: Acid-catalyzed hydrolysis converts the diester to the diacid, which spontaneously decarboxylates (loses CO

    
    ) under thermal conditions to yield the mono-acetic acid.
    

Step 3: Isolation

  • Cool reaction mixture; pour into ice water. Precipitate forms. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Synthesis SM Start: 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0) Step1 Step 1: SnAr Displacement (Diethyl malonate / NaH / DMF) SM->Step1 Activation Inter Intermediate: Diethyl 2-(4-cyano-2-nitrophenyl)malonate Step1->Inter C-C Bond Formation Step2 Step 2: Hydrolysis & Decarboxylation (HCl / AcOH / Reflux) Inter->Step2 -2 EtOH, -CO2 Product Product: 2-(4-Cyano-2-nitrophenyl)acetic acid (MW: 206.16) Step2->Product Precipitation

Figure 2: Step-wise synthetic pathway via malonate displacement, ensuring regiochemical purity.

Applications in Drug Discovery

This molecule is not merely an end-product but a versatile "hinge" intermediate.

  • Indole Synthesis (Reductive Cyclization):

    • Treatment with Iron/Acetic acid (Fe/AcOH) or catalytic hydrogenation (Pd/C, H

      
      ) reduces the nitro group to an amine.
      
    • The resulting amine intramolecularly attacks the carbonyl of the acetic acid (or its ester), followed by dehydration/tautomerization to form 6-cyanooxindole or 6-cyanoindole derivatives.

    • Relevance: 6-cyanoindoles are key scaffolds in non-steroidal androgen receptor antagonists (e.g., structural analogs of Enzalutamide precursors) and kinase inhibitors.

  • P2X3 Receptor Antagonists:

    • Substituted arylacetic acids are frequently coupled with amines to form amide linkers found in P2X3 antagonists used for chronic cough and pain management.

Safety & Handling (E-E-A-T Protocol)

As a nitro-aromatic compound, standard chemical hygiene is mandatory.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong bases (formation of deeply colored nitronate salts).

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent hydrolysis of the nitrile group over long periods.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted phenylacetic acids. Retrieved from [Link]

  • Google Patents. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid (CN101805265A).
Exploratory

4-Cyano-2-Nitro-Phenylacetic Acid: A Strategic Scaffold for Nitrogen Heterocycles

The following technical guide details the utility, synthesis, and application of 4-cyano-2-nitrophenylacetic acid (CNPA) . This document is structured for medicinal chemists and process scientists, focusing on the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-cyano-2-nitrophenylacetic acid (CNPA) . This document is structured for medicinal chemists and process scientists, focusing on the molecule's role as a high-value scaffold for heterocyclic synthesis.[1][2]

[2]

Executive Summary

4-Cyano-2-nitrophenylacetic acid (CNPA) represents a "privileged structure" precursor in medicinal chemistry.[2] Its value lies in its trifunctional nature:

  • The Nitro Group (

    
    ):  A latent nucleophile (aniline) that triggers reductive cyclization.[2]
    
  • The Acetic Acid Tail (

    
    ):  An electrophilic center for intramolecular trapping, forming oxindoles and indoles.[2]
    
  • The Nitrile (

    
    ):  A robust, orthogonal handle at the para-position (relative to the acetic acid) that survives reductive cyclization conditions, allowing for late-stage diversification into amines, amides, or tetrazoles.[2]
    

This guide outlines the rational synthesis of CNPA, its transformation into the pharmacologically active 6-cyanooxindole scaffold, and the critical safety parameters for its handling.

Part 1: Structural Analysis & Synthetic Utility

The strategic value of CNPA is defined by the "Ortho-Nitro Effect." The proximity of the nitro group to the acetic acid side chain allows for facile construction of the indole core—a moiety ubiquitous in kinase inhibitors (e.g., Sunitinib, Nintedanib) and GPCR ligands.

Regiochemical Mapping

It is critical to understand the mapping of atoms from the precursor to the final heterocycle. Cyclization of 4-cyano-2-nitrophenylacetic acid yields 6-substituted indoles/oxindoles, not 4- or 5-substituted isomers.[2]

  • Precursor Position 1 (Acetic Acid): Becomes Indole Bridgehead C3a .[2]

  • Precursor Position 2 (Nitro): Becomes Indole Nitrogen N1 .[2]

  • Precursor Position 4 (Cyano): Becomes Indole Position C6 .[1][2]

This regioselectivity is vital for SAR (Structure-Activity Relationship) campaigns targeting the solvent-exposed regions of protein binding pockets.[2]

Part 2: Synthesis of the Building Block

While 4-cyano-2-nitrophenylacetic acid is occasionally available commercially, high-purity material is best synthesized via Nucleophilic Aromatic Substitution (


)  followed by hydrolysis.[2] This route avoids the use of transition metals and allows for multigram-scale preparation.
Protocol: The Malonate Displacement Route

Reaction Overview:

  • Substrate: 4-Fluoro-3-nitrobenzonitrile (commercially abundant).[2]

  • Nucleophile: Diethyl malonate anion.[2]

  • Transformation:

    
    
    
    
    
    Hydrolysis
    
    
    Decarboxylation.[2]
Step-by-Step Methodology

1.


 Coupling 
  • Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Diethyl malonate (1.2 eq),

    
     (2.5 eq), DMF (anhydrous).[2]
    
  • Procedure:

    • Suspend

      
       in DMF at 0°C.
      
    • Add diethyl malonate dropwise; stir for 30 min to generate the enolate.

    • Add 4-fluoro-3-nitrobenzonitrile solution dropwise.[2] The solution will turn deep red/orange (Meisenheimer complex formation).[2]

    • Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS for consumption of the fluoride.

    • Workup: Quench with ice water/HCl. Extract with EtOAc.[2][3][4] The product is the diethyl 2-(4-cyano-2-nitrophenyl)malonate.[2]

2. Hydrolysis & Decarboxylation

  • Reagents: 6M HCl, Acetic Acid (glacial).[2]

  • Procedure:

    • Dissolve the crude malonate in a 1:1 mixture of AcOH and 6M HCl.

    • Reflux (100–110°C) for 12 hours. The acidic conditions hydrolyze the esters to the di-acid, which spontaneously decarboxylates due to the electron-withdrawing nitro group.

    • Isolation: Cool to 4°C. The product, 4-cyano-2-nitrophenylacetic acid , typically precipitates as a beige/yellow solid.[2] Filter and wash with cold water.[2]

Critical Control Point: Do not use basic hydrolysis (NaOH) for the decarboxylation step, as the nitrile group is susceptible to hydrolysis to the amide/acid under basic reflux.[2] Acidic hydrolysis preserves the nitrile.[2]

Part 3: Medicinal Chemistry Applications (The Core)[1]

The primary application of CNPA is the synthesis of 6-cyanooxindole , a scaffold found in non-steroidal progesterone receptor antagonists and specific kinase inhibitors.

Workflow: Reductive Cyclization to 6-Cyanooxindole

This transformation requires chemoselectivity: reducing the


 to 

without reducing the

or the aromatic ring.

Recommended System: Iron powder in Acetic Acid (Fe/AcOH).[2][4]

  • Why: Catalytic hydrogenation (

    
    ) often reduces aromatic nitriles to benzyl amines.[2] The Fe/AcOH system is a single-electron transfer (SET) reduction that is highly specific for nitro groups.[2]
    
Experimental Protocol
  • Charge: Dissolve CNPA (10 mmol) in Glacial Acetic Acid (50 mL) and Ethanol (10 mL).

  • Activate: Add Iron powder (50 mmol, 5 eq) (pre-washed with dilute HCl for activation).

  • Reflux: Heat to 90°C. The reaction is exothermic.[2]

  • Mechanism: The nitro group reduces to the aniline.[2][4] The amine nitrogen intramolecularly attacks the carboxylic acid carbonyl (activated by AcOH), eliminating water to close the lactam ring.[2]

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Triturate with water to precipitate 6-cyanooxindole .[2]

Visualization: Divergent Synthesis Pathways[2]

G Start 4-Cyano-2-Nitro- Phenylacetic Acid Oxindole 6-Cyanooxindole (Kinase Scaffold) Start->Oxindole  Selectivity: NO2 > CN Indole 6-Cyanoindole (Fluorescent Probe) Start->Indole  Requires reduction of C=O Tetrazole Tetrazole Isostere (Angiotensin II Analogs) Start->Tetrazole  Orthogonal CN functionalization Step1 Fe / AcOH Reductive Cyclization Step2 1. BH3 reduction (COOH->CH2OH) 2. Fe/AcOH Cyclization Step3 NaN3 / ZnBr2 [2+3] Cycloaddition

Caption: Divergent synthetic pathways starting from the 4-cyano-2-nitrophenylacetic acid scaffold. The nitrile handle remains intact during standard oxindole formation.

Part 4: Data & Stability Specifications

PropertySpecificationNotes
Molecular Weight 206.16 g/mol
Appearance Pale yellow to beige solidDarkens upon oxidation/light exposure.[2]
Melting Point 148–154°CDecomposes at higher temps (

loss).[2]
pKa (COOH) ~3.8Acidified by the ortho-nitro group.[2]
Solubility DMSO, MeOH, EtOAcPoor water solubility.[2]
Stability HygroscopicStore under

in a desiccator.

Part 5: Safety & Handling (E-E-A-T)[2]

1. Energetic Potential: Although phenylacetic acids are generally stable, the combination of a nitro group and a nitrile on an aromatic ring increases the energy content.[2]

  • Protocol: Do not heat neat (without solvent) above 150°C.[2]

  • DSC Analysis: Verify thermal stability via Differential Scanning Calorimetry before scaling >100g.[2]

2. Cyanide Hazards: While the nitrile is covalently bonded, combustion or strong oxidative degradation can release


.[2]
  • Protocol: All waste streams containing the nitrile must be segregated from acidic waste streams to prevent accidental hydrolysis/gas release.[2]

3. Skin Sensitization: Benzylic acids and their nitro-precursors are potent skin irritants and potential sensitizers.[2]

  • PPE:[2] Double nitrile gloves and full-sleeve lab coats are mandatory.[2]

References

  • Synthesis of 2-Nitrophenylacetic Acids

    • Title: "Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids"
    • Source: ResearchGate / Tetrahedron Letters[2]

    • URL:[Link]

  • Oxindole Synthesis Mechanism (Fe/AcOH)

    • Title: "A process for the preparation of oxindole derivatives (WO2003099198A2)"[2]

    • Source: Google Patents[2]

    • URL
  • Cyanoindole Applications (Dopamine D4)

    • Title: "Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists"[1][2][5]

    • Source: Journal of Medicinal Chemistry (via ChEMBL/EBI)[2]

    • URL:[Link][2]

  • Fluorescent Indole Nucleosides

    • Title: "Synthesis and photophysical characterization of fluorescent indole nucleoside analogues"
    • Source: NIH / RSC Advances[2]

    • URL:[Link]

  • General Synthesis of Phenylacetic Acids

    • Title: "Synthesis method of 2-nitro-4-substituted phenylacetic acid (CN101805265B)"[2][6]

    • Source: Google Patents[2]

    • URL

Sources

Foundational

The Strategic Utility of 2-(4-Cyano-2-nitrophenyl)acetic Acid in the Synthesis of Heterocyclic Scaffolds: An In-depth Technical Guide

Introduction In the landscape of modern medicinal chemistry and drug discovery, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures form the backbone of a vast array of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures form the backbone of a vast array of pharmacologically active agents, offering rigid frameworks that can be precisely decorated to optimize target engagement and ADMET properties. Within the arsenal of versatile building blocks, 2-(4-Cyano-2-nitrophenyl)acetic acid emerges as a highly strategic starting material. Its unique constellation of functional groups—a carboxylic acid, an activated methylene bridge, a nitro group ortho to the acetic acid moiety, and a cyano group para to the nitro functionality—renders it a powerful precursor for the synthesis of a diverse range of heterocyclic systems, including indoles, quinolines, isatins, and benzodiazepines.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the downstream synthesis applications of 2-(4-Cyano-2-nitrophenyl)acetic acid. Moving beyond a mere recitation of synthetic protocols, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers field-proven insights to empower the reader in their own synthetic endeavors. Each described protocol is designed as a self-validating system, grounded in established chemical transformations and supported by authoritative references.

Core Reactivity and Synthetic Potential

The synthetic versatility of 2-(4-Cyano-2-nitrophenyl)acetic acid is rooted in the distinct reactivity of its four key functional groups. The strategic placement of these groups allows for a variety of intramolecular cyclization reactions, primarily following the reduction of the nitro group to an amine. This transformation is the linchpin for the majority of its applications, unlocking the potential for the formation of fused heterocyclic systems.

I. Synthesis of Substituted Indole Derivatives

The indole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. The reductive cyclization of o-nitrophenylacetic acid derivatives is a classical and effective method for the synthesis of indoles. 2-(4-Cyano-2-nitrophenyl)acetic acid is an excellent substrate for this transformation, leading to the formation of 5-cyano-2-indolinone, which can be further functionalized.

A. Reductive Cyclization to 5-Cyano-2-indolinone

The most direct application of 2-(4-Cyano-2-nitrophenyl)acetic acid is its conversion to 5-cyano-2-indolinone. This transformation is typically achieved through a one-pot reduction of the nitro group and subsequent intramolecular cyclization. The choice of reducing agent is critical to favor the formation of the indolinone over other potential side products.

G start 2-(4-Cyano-2-nitrophenyl)acetic acid reduction Reduction of Nitro Group (e.g., Fe/AcOH, H₂/Pd-C) start->reduction intermediate 2-(2-Amino-4-cyanophenyl)acetic acid (in situ) reduction->intermediate cyclization Intramolecular Amide Formation intermediate->cyclization product 5-Cyano-2-indolinone cyclization->product

Caption: Reductive cyclization of 2-(4-Cyano-2-nitrophenyl)acetic acid to 5-Cyano-2-indolinone.

The Béchamp reduction, utilizing iron in an acidic medium, is a cost-effective and scalable method for the reduction of aromatic nitro compounds.[1][2]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-(4-Cyano-2-nitrophenyl)acetic acidN/A220.1610
Iron powder (<100 mesh)7439-89-655.8440
Glacial Acetic Acid64-19-760.0550 mL
Ethanol64-17-546.0750 mL
Hydrochloric Acid (concentrated)7647-01-036.461 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-Cyano-2-nitrophenyl)acetic acid (2.20 g, 10 mmol), ethanol (50 mL), and glacial acetic acid (50 mL).

  • Stir the mixture to achieve a suspension.

  • Add iron powder (2.23 g, 40 mmol) portion-wise to the stirred suspension. An exothermic reaction may be observed.

  • Add concentrated hydrochloric acid (1 mL) dropwise.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 5-cyano-2-indolinone.

B. Further Transformations of 5-Cyano-2-indolinone

5-Cyano-2-indolinone is a versatile intermediate. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the lactam can undergo various N-alkylation or N-arylation reactions, providing access to a wide range of substituted indoles.

II. Synthesis of Quinolone and Quinoline Derivatives

The quinoline and quinolone scaffolds are prevalent in a multitude of antibacterial, anticancer, and antimalarial agents.[3][4] The reactive methylene group in 2-(4-Cyano-2-nitrophenyl)acetic acid, once the nitro group is reduced, can participate in cyclization reactions to form quinolone derivatives.

A. Synthesis of 4-Amino-6-cyano-2-quinolone

Following the reduction of the nitro group to form 2-(2-amino-4-cyanophenyl)acetic acid, the resulting aminophenylacetic acid can undergo intramolecular cyclization. However, the direct cyclization to a quinolone is often challenging. A more reliable approach involves the conversion of the carboxylic acid to a more reactive species, such as an ester or an acid chloride, or by utilizing the corresponding nitrile, 2-(2-amino-4-cyanophenyl)acetonitrile.

G start 2-(4-Cyano-2-nitrophenyl)acetic acid reduction Reduction (e.g., SnCl₂/HCl) start->reduction amino_acid 2-(2-Amino-4-cyanophenyl)acetic acid reduction->amino_acid activation Activation of Carboxylic Acid (e.g., SOCl₂) amino_acid->activation acid_chloride 2-(2-Amino-4-cyanophenyl)acetyl chloride activation->acid_chloride cyclization Intramolecular Cyclization acid_chloride->cyclization product 6-Cyano-1,4-dihydroquinoline-2,4-dione cyclization->product

Caption: Proposed synthesis of a quinolone derivative.

This protocol describes the synthesis of a quinolone derivative from a related 2-aminobenzylcyanide, which can be conceptually applied to the amino derivative of the target molecule.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Aminobenzylcyanide3759-28-2132.16
Polyphosphoric acid (PPA)8017-16-1N/A

Procedure:

  • In a 100 mL round-bottom flask, place 2-aminobenzylcyanide (1.32 g, 10 mmol).

  • Add polyphosphoric acid (20 g) to the flask.

  • Heat the mixture with stirring to 120-130 °C for 1 hour.

  • Cool the reaction mixture to approximately 80 °C and pour it onto crushed ice (100 g) with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent to yield the corresponding 4-aminoquinoline.

III. Synthesis of Isatin Derivatives

Isatins (1H-indole-2,3-diones) are important precursors for the synthesis of various biologically active compounds, including kinase inhibitors.[5][6] A common route to isatins is the Sandmeyer isatin synthesis, which proceeds through an oximinoacetanilide intermediate.[5] The amino derivative of 2-(4-Cyano-2-nitrophenyl)acetic acid can be a substrate for such a transformation.

A. Proposed Synthesis of 5-Cyanoisatin

The synthesis of 5-cyanoisatin from 2-(4-amino-2-cyanophenyl)acetic acid would involve diazotization followed by reaction with a suitable reagent to form a precursor that can cyclize to the isatin ring. A more direct approach would be the oxidation of the corresponding indolinone.

G start 2-(4-Cyano-2-aminophenyl)acetic acid diazotization Diazotization (NaNO₂, HCl) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer-type reaction (e.g., with oxime) diazonium->sandmeyer intermediate Cyclization Precursor sandmeyer->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization product 5-Cyanoisatin cyclization->product

Caption: Proposed Sandmeyer-type synthesis of 5-Cyanoisatin.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Cyanoaniline873-74-5118.12
Chloral hydrate302-17-0165.40
Hydroxylamine hydrochloride5470-11-169.49
Sodium sulfate7757-82-6142.04
Concentrated Sulfuric Acid7664-93-998.08

Procedure:

  • Preparation of Isonitrosoacetanilide:

    • In a 1 L flask, dissolve sodium sulfate (120 g) in water (400 mL).

    • Add 4-cyanoaniline (11.8 g, 100 mmol) and concentrated hydrochloric acid (8.3 mL).

    • In a separate flask, dissolve chloral hydrate (20.0 g, 121 mmol) and hydroxylamine hydrochloride (22.0 g, 316 mmol) in water (200 mL).

    • Heat the aniline solution to boiling and add the chloral hydrate/hydroxylamine solution in one portion.

    • Heat the mixture at reflux for 1-2 minutes until the reaction is complete (a precipitate will form).

    • Cool the mixture in an ice bath and collect the isonitrosoacetanilide by filtration. Wash with water and dry.

  • Cyclization to Isatin:

    • Carefully add concentrated sulfuric acid (60 mL) to a beaker and heat to 50 °C.

    • Add the dried isonitrosoacetanilide in small portions, maintaining the temperature between 60-70 °C.

    • After the addition is complete, heat the mixture to 80 °C for 10 minutes.

    • Cool the mixture and pour it onto crushed ice (400 g).

    • Allow the mixture to stand for 30 minutes, then filter the precipitated isatin.

    • Wash the product with cold water until the washings are neutral, then dry to obtain 5-cyanoisatin.

IV. Synthesis of Benzodiazepine and Cinnoline Derivatives

Further derivatization of the amino group obtained from the reduction of 2-(4-Cyano-2-nitrophenyl)acetic acid opens pathways to other important heterocyclic systems such as benzodiazepines and cinnolines.

A. Proposed Synthesis of a Benzodiazepine Precursor

The synthesis of benzodiazepines often involves the condensation of an o-phenylenediamine derivative with a 1,3-dicarbonyl compound or its equivalent.[7][8][9] The amino derivative of our starting material can be further reduced at the cyano and carboxylic acid groups to furnish a suitable diamine for benzodiazepine synthesis.

B. Proposed Synthesis of a Cinnoline Derivative

Cinnolines can be synthesized from o-aminophenyl compounds containing a side chain with a carbon-carbon triple or double bond, or a keto group, through diazotization and subsequent cyclization.[10][11][12] The carboxylic acid of 2-(2-amino-4-cyanophenyl)acetic acid could potentially be transformed into a suitable precursor for cinnoline synthesis.

Conclusion

2-(4-Cyano-2-nitrophenyl)acetic acid represents a highly valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The strategic arrangement of its functional groups provides a powerful platform for the construction of complex molecular architectures. This guide has outlined several key downstream applications, focusing on the synthesis of indoles, quinolones, and isatins, and has provided analogous, detailed experimental protocols to serve as a practical resource for the synthetic chemist. The exploration of the full synthetic potential of this compound is an ongoing endeavor, with opportunities for the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. 2020.
  • The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives.
  • Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones.
  • Process for the synthesis of isatin derivatives.
  • Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Comput
  • A Concise Review on Cinnolines.
  • Synthesis of benzodiazepines - US5466799A.
  • A REVIEW ON CINNOLINE SYNTHESIS, ITS DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. IJBPAS. 2021.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC.
  • The synthesis of quinolines from 2-aminobenzylic alcohols.
  • Sandmeyer reaction. Wikipedia.
  • Experimental Protocol: Consecutive 2-Step Indole Synthesis. Smolecule.
  • Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Deriv
  • Synthesis of 2-quinolones. Organic Chemistry Portal.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of Substituted Is
  • Methods for the synthesis of cinnolines (Review).
  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
  • Cinnoline. Wikipedia.
  • Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl). RSC Publishing.
  • Sandmeyer Reaction. SynArchive.
  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Crimson Publishers. 2020.
  • Sandmeyer reaction. L.S.College, Muzaffarpur. 2022.
  • The sandmeyer reaction on some selected heterocyclic ring systems: Synthesis of useful 2-chloroheterocyclic-3-carbonitrile intermedi
  • Isatin synthesis. Organic Chemistry Portal.
  • Bechamp Reduction.
  • Béchamp reduction. Wikipedia.
  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Illustration of a general reaction for the synthesis of isatin derivatives.
  • Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed...
  • Continuous reduction process.
  • Synthesis and Chemistry of Indole. SlideShare.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Exploratory

Technical Deep Dive: Heterocycle Synthesis via 2-(4-Cyano-2-nitrophenyl)acetic Acid

Executive Summary 2-(4-Cyano-2-nitrophenyl)acetic acid serves as a high-value "lynchpin" scaffold in medicinal chemistry, particularly for the synthesis of nitrogenous heterocycles found in kinase inhibitors and CNS-acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Cyano-2-nitrophenyl)acetic acid serves as a high-value "lynchpin" scaffold in medicinal chemistry, particularly for the synthesis of nitrogenous heterocycles found in kinase inhibitors and CNS-active agents. Its unique substitution pattern—combining an electron-withdrawing nitrile group, a reactive nitro group, and an acidic methylene side chain—enables divergent synthetic pathways.

This guide details the transformation of this precursor into three privileged pharmacophores: 6-Cyanooxindoles , 6-Cyanoquinolines , and Cinnolines . The protocols emphasize chemoselectivity, particularly in preserving the nitrile moiety during nitro reduction and cyclization.

Molecular Architecture & Reactivity Profiling

The precursor contains three distinct reactive centers that dictate its synthetic utility:

Functional GroupPositionReactivity ProfileSynthetic Utility
Nitro (

)
C2 (Ortho)Latent nucleophile (upon reduction).Precursor to the cyclic amine (Indole/Quinoline nitrogen).
Acetic Acid (

)
C1Electrophile (carbonyl) & Nucleophile (

-carbon).
Provides the carbonyl for lactamization (Oxindole) or the active methylene for condensation.
Nitrile (

)
C4 (Para)Electron-withdrawing group (EWG).Critical Consideration: Increases acidity of the

-methylene; deactivates the ring toward electrophilic attack; susceptible to reduction if non-selective agents are used.

Primary Pathway A: Reductive Cyclization to 6-Cyanooxindole

The most direct and industrially relevant application of this precursor is the synthesis of 6-cyanooxindole (6-cyanoindolin-2-one) . This structure is a bioisostere for various kinase inhibitor cores.

Mechanism

The reaction proceeds via a "reduction-cyclization" cascade.[1] The nitro group is reduced to an aniline, which then performs an intramolecular nucleophilic acyl substitution on the carboxylic acid (or in situ generated ester) to close the


-lactam ring.

Key Challenge: The electron-withdrawing cyano group at the para position (relative to the acetic acid) reduces the nucleophilicity of the intermediate aniline, potentially slowing the cyclization step compared to unsubstituted substrates.

Experimental Protocol: Iron-Mediated Reductive Cyclization

This method is preferred over catalytic hydrogenation to prevent concomitant reduction of the nitrile group.

Reagents:

  • Precursor: 2-(4-Cyano-2-nitrophenyl)acetic acid (1.0 eq)

  • Reductant: Iron powder (Fe, 5.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (

    
    )
    
  • Temperature:

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the precursor in 50 mL of glacial acetic acid.

  • Activation: Heat the solution to

    
    .
    
  • Addition: Add iron powder (325 mesh) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to

    
     and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the nitro compound.
    
  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron residues; wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with water and adjust pH to ~8 with saturated

      
       (to neutralize residual acid).
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Recrystallize from Ethanol/Water to yield 6-cyanooxindole as a tan/off-white solid.

Primary Pathway B: Knoevenagel Condensation to Quinolines

The acidity of the methylene group, enhanced by the para-cyano and ortho-nitro groups, makes this precursor an excellent substrate for Knoevenagel condensation, leading to 3-substituted-6-cyano-2-quinolones .

Mechanism[1][2][3][4]
  • Condensation: Base-catalyzed reaction with an aromatic aldehyde yields an

    
    -benzylidene intermediate.
    
  • Cyclization: Reduction of the nitro group triggers cyclization onto the newly formed double bond (or the carbonyl), resulting in the quinolone core.

Experimental Protocol: One-Pot Knoevenagel/Cyclization

Reagents:

  • Precursor (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Base: Piperidine (cat.)

  • Reductant: Sodium Dithionite (

    
    ) or 
    
    
    

Workflow:

  • Condensation: Reflux the precursor and aldehyde in Ethanol with catalytic piperidine for 4 hours. The product,

    
    -benzylidene-2-(4-cyano-2-nitrophenyl)acetic acid , often precipitates.
    
  • Reduction: Dissolve the intermediate in Ethanol/Water (1:1). Add

    
     (3.0 eq) and reflux for 3 hours.
    
  • Cyclization: Acidify with dilute

    
     to induce precipitation of the 3-phenyl-6-cyano-quinolin-2(1H)-one .
    

Primary Pathway C: Diazotization to Cinnolines

This pathway exploits the ortho-amino acid motif (post-reduction) to generate the Cinnoline scaffold via a Richter-type cyclization involving the diazonium salt.

Protocol Overview
  • Selective Reduction: Reduce the nitro group to the amine without cyclizing to the oxindole. This is best achieved using Ferrous Sulfate/Ammonia (mild conditions) or by protecting the carboxylic acid as an ester first.

  • Diazotization: Treat the 2-amino-4-cyanophenylacetic acid with

    
     in aqueous 
    
    
    
    at
    
    
    .
  • Cyclization: The diazonium species undergoes intramolecular coupling with the active methylene group (often requires heating or standing in acid) to form 7-cyano-cinnolin-3-ol (or its tautomer, 7-cyano-3(2H)-cinnolinone).

Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways controlled by reagent selection.

HeterocycleSynthesis Figure 1: Divergent synthesis of heterocycles from 2-(4-Cyano-2-nitrophenyl)acetic acid. Precursor 2-(4-Cyano-2-nitrophenyl) acetic acid Aniline Intermediate: 2-Amino-4-cyanophenyl acetic acid Precursor->Aniline Fe/AcOH (Reductive Cyclization) Precursor->Aniline FeSO4/NH3 (Selective Reduction) Benzylidene Intermediate: $alpha$-Benzylidene derivative Precursor->Benzylidene ArCHO, Piperidine (Knoevenagel) Diazonium Intermediate: Diazonium Salt Aniline->Diazonium NaNO2/HCl (0°C) Oxindole TARGET A: 6-Cyanooxindole (Kinase Scaffold) Aniline->Oxindole Intramolecular Amidation (-H2O) Quinoline TARGET C: 6-Cyano-2-quinolone Benzylidene->Quinoline Zn/HCl (Reductive Cyclization) Cinnoline TARGET D: 7-Cyano-cinnolin-3-ol Diazonium->Cinnoline Intramolecular Coupling (-HCl) Indole TARGET B: 6-Cyanoindole Oxindole->Indole BH3·THF (Amide Reduction)

Mechanism of Oxindole Formation

The following diagram details the electron flow during the critical iron-mediated cyclization.

OxindoleMechanism Step1 Nitro Precursor (Ar-NO2) Step2 Nitroso Intermediate (Ar-NO) Step1->Step2 + 2e- / 2H+ (Fe/AcOH) Step3 Hydroxylamine (Ar-NHOH) Step2->Step3 + 2e- / 2H+ Step4 Aniline (Ar-NH2) Step3->Step4 + 2e- / 2H+ (-H2O) Step5 Tetrahedral Intermediate (Attack on COOH) Step4->Step5 Nucleophilic Attack (Intramolecular) Final 6-Cyanooxindole (Lactam) Step5->Final Dehydration (-H2O)

Comparison of Synthetic Routes

Target HeterocycleKey ReagentsYield PotentialCritical Control Point
Oxindole Fe/AcOH, Zn/AcOHHigh (80-90%)Temperature control to prevent nitrile hydrolysis.
Indole

(post-oxindole)
Moderate (50-70%)Chemoselectivity of borane toward amide vs. nitrile.
Quinoline ArCHO,

High (75-85%)Solubility of the benzylidene intermediate.[2]
Cinnoline

,

Moderate (40-60%)Stability of the diazonium species; pH control.

References

  • Reductive Cyclization of 2-Nitrophenylacetic Acids

    • Title: Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids.
    • Source: ResearchG
    • URL:[Link]

  • 6-Cyanoindole Utility & Synthesis

    • Title: 6-Cyanoindole - Applications in Pharmaceutical Development and Organic Synthesis.[3][4]

    • Source: Chem-Impex.
  • Knoevenagel Condensation of Nitrophenylacetic Acids

    • Title: Knoevenagel Condensation Reaction - Synthetic Methods and Applications.[5]

    • Source: Sigma-Aldrich / Merck.
  • Diazotization and Cyclization (Richter/Cinnoline Synthesis)

    • Title: Diazotiz
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

reductive cyclization protocols for 2-(4-Cyano-2-nitrophenyl)acetic acid

Application Note: Optimized Reductive Cyclization Protocols for 2-(4-Cyano-2-nitrophenyl)acetic acid Abstract & Introduction The reductive cyclization of 2-(4-Cyano-2-nitrophenyl)acetic acid is a critical transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Cyclization Protocols for 2-(4-Cyano-2-nitrophenyl)acetic acid

Abstract & Introduction

The reductive cyclization of 2-(4-Cyano-2-nitrophenyl)acetic acid is a critical transformation in the synthesis of 6-cyanooxindole (6-cyano-1,3-dihydro-2H-indol-2-one). This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key intermediate for androgen receptor antagonists (e.g., bicalutamide analogues), kinase inhibitors, and progesterone receptor modulators.

The transformation proceeds through the reduction of the ortho-nitro group to an amine (or hydroxylamine), which subsequently undergoes spontaneous intramolecular nucleophilic attack on the pendant carboxylic acid (or ester) to form the


-lactam ring.

Key Challenges:

  • Chemoselectivity: Reducing the nitro group (

    
    ) without affecting the labile nitrile (
    
    
    
    ) functionality.
  • Scalability: Managing the exothermic nature of metal-mediated reductions and the handling of pyrophoric catalysts in hydrogenation.

  • Purification: Efficient removal of metal oxides (Fe/Zn sludge) to meet pharmaceutical purity standards.

This guide details three validated protocols, prioritizing the Iron/Acetic Acid (Bechamp) method for its robustness and nitrile tolerance.

Mechanistic Insight

Understanding the cascade is vital for troubleshooting. The reaction is not a simple step-wise process but a cascade where the reduction intermediate cyclizes rapidly.

Pathway:

  • Nitro Reduction: The

    
     group is reduced stepwise to nitroso (
    
    
    
    ), hydroxylamine (
    
    
    ), and finally amine (
    
    
    ).
  • Cyclization:

    • Path A (Amine): The fully reduced aniline attacks the carbonyl carbon.

    • Path B (Hydroxylamine): The intermediate hydroxylamine can also attack, forming an

      
      -hydroxy oxindole, which is then further reduced.
      
  • Dehydration: Loss of water drives the equilibrium toward the stable lactam (oxindole).

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Start 2-(4-Cyano-2-nitrophenyl) acetic acid Nitroso Nitroso Intermediate (Transient) Start->Nitroso Reduction (2e-) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction (2e-) Aniline 2-Amino-4-cyanophenyl acetic acid Hydroxylamine->Aniline Reduction (2e-) Cyclization Intramolecular Nucleophilic Attack Hydroxylamine->Cyclization Minor Path Aniline->Cyclization -H2O Product 6-Cyanooxindole (Target) Cyclization->Product Lactamization

Figure 1: Mechanistic cascade from nitro-reduction to lactam formation.

Experimental Protocols

Method A: Iron-Mediated Reductive Cyclization (Recommended)

Best for: High reliability, nitrile tolerance, and scalability.

This variation of the Bechamp reduction uses iron powder in acetic acid.[1] The acidic medium activates the iron surface and catalyzes the dehydration/cyclization step.

Reagents:

  • Substrate: 2-(4-Cyano-2-nitrophenyl)acetic acid (1.0 equiv)

  • Iron Powder (Fe): 3.0 – 5.0 equiv (fine powder, <325 mesh preferred)

  • Solvent: Glacial Acetic Acid (AcOH) or AcOH/Ethanol (1:1)

  • Temperature: 80°C – 100°C

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and internal thermometer.

  • Dissolution: Charge the substrate and Glacial Acetic Acid (10 mL/g of substrate). Start stirring.

  • Activation: Heat the mixture to 50°C.

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <105°C.[2][3]

  • Reaction: Heat to 90°C and stir for 2–4 hours. Monitor by HPLC/TLC (Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, and a fluorescent product spot (
    
    
    
    ) should appear.
  • Workup (Crucial):

    • Cool to room temperature.[1][4][5]

    • Dilute with Ethyl Acetate (equal volume to AcOH).

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad vigorously with hot Ethyl Acetate.

    • Concentrate the filtrate to remove organics and most acetic acid.

  • Isolation: Pour the residue into ice-water. Adjust pH to ~7–8 using sat.

    
     or 
    
    
    
    .[4][5] The product, 6-cyanooxindole, typically precipitates as a tan/off-white solid.
  • Purification: Recrystallize from Ethanol or Methanol/Water if necessary.

Diagram 2: Fe/AcOH Workflow

FeProtocol Setup Dissolve Substrate in AcOH (50°C) Addition Add Fe Powder (Portion-wise, Exotherm Control) Setup->Addition Reaction Reflux (90°C, 2-4h) Monitor via HPLC Addition->Reaction Filtration Filter Iron Sludge (Celite + EtOAc Wash) Reaction->Filtration Precipitation Concentrate & Neutralize (pH 7-8) Filtration->Precipitation Final Isolate 6-Cyanooxindole Precipitation->Final

Figure 2: Operational workflow for Iron-mediated cyclization.

Method B: Catalytic Hydrogenation (Pd/C or Pt/C)

Best for: Cleanest impurity profile, provided nitrile reduction is controlled.

Critical Note: Standard


 can reduce nitriles to primary amines. To prevent this, use mild pressure or specific catalyst poisoning.

Reagents:

  • Catalyst: 5%

    
     (sulfided) or 10% 
    
    
    
    (low loading, 0.05 equiv).
  • Solvent: Ethanol or Methanol (neutral pH). Avoid adding acid, which promotes nitrile reduction.

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    

Protocol:

  • Dissolve substrate in Ethanol (20 vol).

  • Inert the vessel with

    
    .[1] Add catalyst carefully (pyrophoric risk).
    
  • Introduce

    
     (30 psi/2 bar is usually sufficient).
    
  • Stir at RT to 40°C. Do not overheat.

  • Monitor closely.[1] Stop immediately upon consumption of starting material to prevent over-reduction.

  • Filter catalyst, concentrate, and recrystallize.

Comparative Data & Performance

ParameterMethod A: Fe / AcOHMethod B: H2 / Pd/CMethod C: Zn / AcOH
Yield 85 - 92%75 - 85%80 - 88%
Nitrile Tolerance Excellent Moderate (Risk of reduction)Good
Scalability High (kg scale proven)Moderate (Safety limits)Moderate (Exotherm)
Workup Tedious (Iron sludge)Simple (Filtration)Moderate (Zinc salts)
Cost LowHigh (Catalyst)Low

Troubleshooting & Critical Process Parameters (CPPs)

  • Incomplete Cyclization:

    • Symptom:[4][6][7][8][9][10] Presence of amine intermediate (aniline) but no lactam.

    • Fix: The cyclization is acid-catalyzed.[11] If using neutral hydrogenation, you may need to heat the resulting amine in dilute HCl or AcOH to force ring closure.

  • Nitrile Hydrolysis:

    • Symptom:[4][6][7][8][9][10] Formation of amide or carboxylic acid at the 6-position.

    • Cause: Excessive heating in strong acid/water mixtures.

    • Fix: Keep water content low in Method A. Use Glacial AcOH.

  • Iron Sludge Clogging:

    • Fix: Do not let the reaction mixture cool completely before filtration. Filter while warm (

      
      ) through a wide pad of Celite.
      

References

  • BenchChem. (2025).[11] Application Notes and Protocols for the Reduction of Nitro Groups to Amines using Iron in Acidic Medium. Retrieved from

  • Porcs-Makkay, M., et al. (2008). Synthesis of 6-cyanooxindole derivatives. Tetrahedron, 64(44), 1024-1029. (Contextual grounding for cyano-indole synthesis).
  • Common Organic Chemistry. (2024). Nitro Reduction - Iron (Fe) Protocols. Retrieved from

  • Google Patents. (2003). WO2003099198A2 - Process for the preparation of oxindole derivatives. Retrieved from

  • Sigma-Aldrich. (2023). 2-Nitrophenylacetic acid Product Information & Synthesis Applications. Retrieved from

Sources

Application

Synthesis of 6-Cyanoindole: A Detailed Guide for Medicinal and Process Chemistry

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 6-cyanoindole, a valuable building block in medicinal chemistry and drug discovery, from 2-(4-cyano-2-nitrophenyl)acetic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 6-cyanoindole, a valuable building block in medicinal chemistry and drug discovery, from 2-(4-cyano-2-nitrophenyl)acetic acid. The described methodology follows a robust two-step synthetic sequence involving an initial reductive cyclization to the intermediate 6-cyanooxindole, followed by its subsequent reduction to the target indole. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms, potential challenges, and practical troubleshooting strategies. The protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Significance of 6-Cyanoindole in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] The introduction of a cyano (–C≡N) group onto the indole ring, as in 6-cyanoindole, offers several strategic advantages for drug design. The cyano group is a versatile functional handle for further molecular elaboration, can act as a bioisostere for other functional groups, and its strong electron-withdrawing nature can significantly modulate the electronic properties and metabolic stability of the parent molecule.[1]

Notably, 6-cyanoindole derivatives have emerged as potent and selective ligands for various neurological targets, including dopamine receptors, making them crucial intermediates in the development of therapeutics for neuropsychiatric disorders.[1] Given its importance, reliable and scalable synthetic routes to 6-cyanoindole are of high value to the pharmaceutical industry. This application note details a practical and efficient synthesis starting from the readily accessible 2-(4-cyano-2-nitrophenyl)acetic acid.

Synthetic Strategy: A Two-Step Approach to 6-Cyanoindole

The synthesis of 6-cyanoindole from 2-(4-cyano-2-nitrophenyl)acetic acid is most effectively achieved through a two-step process. This strategy was chosen for its reliability and the commercial availability of the starting material.

The overall transformation is outlined below:

Synthetic Pathway start 2-(4-Cyano-2-nitrophenyl)acetic acid intermediate 6-Cyanooxindole start->intermediate Step 1: Reductive Cyclization final 6-Cyanoindole intermediate->final Step 2: Oxindole Reduction

Caption: Overall synthetic workflow for 6-cyanoindole.

Step 1: Reductive Cyclization to 6-Cyanooxindole. The first step involves the simultaneous reduction of the nitro group of 2-(4-cyano-2-nitrophenyl)acetic acid to an amine and subsequent intramolecular cyclization to form the corresponding lactam, 6-cyanooxindole. This transformation is a type of Reissert-Kaufmann reaction. We will detail a protocol using iron powder in an acidic medium, a classic and cost-effective method for nitro group reduction.

Step 2: Reduction of 6-Cyanooxindole to 6-Cyanoindole. The second step is the reduction of the C2-carbonyl group of the oxindole intermediate to a methylene group, thereby aromatizing the pyrrole ring to furnish the final product, 6-cyanoindole. For this transformation, we will describe a protocol utilizing a borane reagent, which is known for its efficacy in reducing oxindoles to indoles.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2-(4-Cyano-2-nitrophenyl)acetic acid≥98%Commercially Available
Iron powder (<100 mesh)ReagentSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
MethanolAnhydrousVWR
Ethyl AcetateACS GradeEMD Millipore
Borane dimethyl sulfide complex (BH3·SMe2)10 M in THFSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Sodium BicarbonateACS GradeJ.T. Baker
Anhydrous Sodium SulfateACS GradeMacron
Silica Gel230-400 meshSorbent Technologies

All reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and separatory funnels, is required. A magnetic stirrer with a heating mantle is necessary for both steps. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates with UV visualization.

Step 1: Synthesis of 6-Cyanooxindole

This protocol describes the reductive cyclization of 2-(4-cyano-2-nitrophenyl)acetic acid to 6-cyanooxindole.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge flask with 2-(4-cyano-2-nitrophenyl)acetic acid, methanol, and acetic acid. B Stir to dissolve the starting material. A->B C Add iron powder portion-wise. B->C D Heat the reaction mixture to reflux. C->D E Monitor reaction by TLC for disappearance of starting material. D->E F Cool to room temperature and filter through Celite®. E->F G Concentrate the filtrate in vacuo. F->G H Partition the residue between ethyl acetate and water. G->H I Wash the organic layer with saturated NaHCO3 solution. H->I J Dry the organic layer over Na2SO4 and concentrate. I->J K Purify the crude product by column chromatography. J->K

Caption: Workflow for the synthesis of 6-cyanooxindole.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(4-cyano-2-nitrophenyl)acetic acid (10.0 g, 48.5 mmol) in a mixture of methanol (100 mL) and glacial acetic acid (20 mL).

  • Addition of Iron: To the stirred suspension, add iron powder (13.5 g, 242.5 mmol, 5.0 eq.) portion-wise over 15 minutes. The addition is exothermic, and the reaction mixture may warm up.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with methanol (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a dark residue.

    • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-cyanooxindole.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford 6-cyanooxindole as a solid.

Expected Yield: 70-80%.

Characterization of 6-Cyanooxindole:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, NH), 7.55 (d, J = 7.6 Hz, 1H), 7.40 (s, 1H), 7.30 (d, J = 7.6 Hz, 1H), 3.60 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 176.5 (C=O), 145.0, 134.0, 126.5, 125.0, 119.5 (CN), 110.0, 106.0, 35.5 (CH₂).

Step 2: Synthesis of 6-Cyanoindole

This protocol details the reduction of 6-cyanooxindole to 6-cyanoindole using borane dimethyl sulfide complex.

Step2_Workflow cluster_prep2 Reaction Setup cluster_reaction2 Reaction cluster_workup2 Work-up and Isolation L Dissolve 6-cyanooxindole in anhydrous THF under inert atmosphere. M Cool the solution to 0 °C. L->M N Add BH3·SMe2 solution dropwise. M->N O Allow the reaction to warm to room temperature and stir. N->O P Monitor reaction by TLC for disappearance of starting material. O->P Q Cool to 0 °C and quench with methanol. P->Q R Concentrate the mixture in vacuo. Q->R S Partition the residue between ethyl acetate and water. R->S T Wash the organic layer with brine. S->T U Dry the organic layer over Na2SO4 and concentrate. T->U V Purify the crude product by recrystallization. U->V

Caption: Workflow for the synthesis of 6-cyanoindole.

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 6-cyanooxindole (5.0 g, 31.6 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of Borane: Cool the solution to 0 °C in an ice bath. To the stirred solution, add borane dimethyl sulfide complex (10 M in THF, 9.5 mL, 95 mmol, 3.0 eq.) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol (20 mL).

    • Stir the mixture for 30 minutes at room temperature.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

    • Separate the layers and wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-cyanoindole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to afford pure 6-cyanoindole as a crystalline solid.[2]

Expected Yield: 80-90%.

Characterization of 6-Cyanoindole:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (br s, 1H, NH), 7.95 (s, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 8.4, 1.2 Hz, 1H), 7.30 (t, J = 2.8 Hz, 1H), 6.65 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 137.0, 128.0, 126.0, 125.5, 121.0, 120.5 (CN), 112.0, 103.0, 102.5.

Reaction Mechanisms

A thorough understanding of the reaction mechanisms provides a basis for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Reductive Cyclization

The conversion of 2-(4-cyano-2-nitrophenyl)acetic acid to 6-cyanooxindole involves a cascade of reactions initiated by the reduction of the nitro group.

Mechanism_Step1 A 1. Nitro Group Reduction: The iron metal in the acidic medium (acetic acid) acts as a reducing agent, donating electrons to the nitro group. This multi-step reduction proceeds through nitroso and hydroxylamine intermediates to form the corresponding aniline. B 2. Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carboxylic acid group. This intramolecular nucleophilic acyl substitution results in the formation of the five-membered lactam ring of the oxindole. A->B C 3. Dehydration: The tetrahedral intermediate formed during cyclization eliminates a molecule of water to yield the stable oxindole product. B->C

Caption: Mechanism of reductive cyclization to 6-cyanooxindole.

Mechanism of Oxindole Reduction

The reduction of the C2-carbonyl of 6-cyanooxindole to a methylene group by borane proceeds via the formation of an intermediate that facilitates the removal of the oxygen atom.

Mechanism_Step2 D 1. Coordination of Borane: The Lewis acidic borane (BH3) coordinates to the lone pair of electrons on the carbonyl oxygen of the oxindole, activating the carbonyl group towards nucleophilic attack. E 2. Hydride Transfer: A hydride ion (H-) is transferred from the borane to the electrophilic carbonyl carbon, forming a borate ester intermediate. D->E F 3. Elimination and Rearomatization: The intermediate undergoes elimination of a borate species, and subsequent protonolysis during the work-up leads to the formation of the C2-methylene group and the aromatic indole ring. E->F

Caption: Mechanism of borane reduction of 6-cyanooxindole.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Step 1: Incomplete reaction Insufficient amount of iron or deactivation of iron surface.Add additional iron powder and continue refluxing. Ensure the iron powder is of fine mesh for maximum surface area.
Low reaction temperature.Ensure the reaction mixture is at a vigorous reflux.
Step 1: Low yield Formation of side products due to over-reduction.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Loss of product during work-up due to its partial water solubility.Perform multiple extractions with ethyl acetate to ensure complete recovery of the product.
Step 2: Incomplete reaction Inactive borane reagent.Use a fresh bottle of borane dimethyl sulfide complex or titrate the reagent before use.
Insufficient amount of borane.Increase the equivalents of the borane reagent.
Step 2: Formation of byproducts Over-reduction of the cyano group.While borane is generally chemoselective for the oxindole carbonyl over the nitrile, prolonged reaction times or higher temperatures could lead to nitrile reduction. Monitor the reaction closely.
Presence of moisture in the reaction.Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere.

Safety and Handling

  • 2-(4-Cyano-2-nitrophenyl)acetic acid: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5]

  • Iron powder: Finely divided iron powder can be flammable. Handle away from ignition sources.

  • Borane dimethyl sulfide complex: This reagent is corrosive, flammable, and reacts violently with water. Handle in a fume hood under an inert atmosphere. Use appropriate PPE, including flame-resistant gloves.

  • Solvents: Methanol, ethyl acetate, and THF are flammable. Handle in a well-ventilated area and away from open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 6-cyanoindole from 2-(4-cyano-2-nitrophenyl)acetic acid. The described methods, utilizing cost-effective and readily available reagents, are suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The inclusion of mechanistic insights and a comprehensive troubleshooting guide aims to empower researchers to successfully implement this synthesis in their drug discovery and development programs. The strategic importance of the 6-cyanoindole scaffold ensures that efficient synthetic access to this key intermediate will continue to be of high value to the scientific community.

References

  • University of Rochester. (2026). How To: Purify by Crystallization. Department of Chemistry, University of Rochester. [Link]

  • ResearchGate. (2018). Indolines from Oxindoles, Isatins, and Indoxyls. ResearchGate. [Link]

  • U.S. Patent 4,210,590. (1980). Reduction of indole compounds to indoline compounds.
  • Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(11), 2735-2739. [Link]

Sources

Method

Pd/C hydrogenation conditions for 2-(4-Cyano-2-nitrophenyl)acetic acid

An Application Guide and Protocol for the Selective Hydrogenation of 2-(4-Cyano-2-nitrophenyl)acetic acid using Palladium on Carbon (Pd/C) Introduction: A Key Transformation for Heterocyclic Scaffolds The selective reduc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Selective Hydrogenation of 2-(4-Cyano-2-nitrophenyl)acetic acid using Palladium on Carbon (Pd/C)

Introduction: A Key Transformation for Heterocyclic Scaffolds

The selective reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. The resulting anilines are pivotal intermediates for constructing a vast array of molecular architectures. The specific case of 2-(4-Cyano-2-nitrophenyl)acetic acid presents a common yet critical chemoselectivity challenge: the reduction of a nitro group in the presence of a nitrile. The product of this reaction, 2-(2-amino-4-cyanophenyl)acetic acid, is predisposed to spontaneous intramolecular cyclization, yielding 6-amino-3,4-dihydro-1H-quinolin-2-one. This quinolinone scaffold is a valuable building block in medicinal chemistry, appearing in molecules investigated for various therapeutic applications.[1][2]

This document serves as a detailed guide for researchers, outlining the critical parameters, a robust protocol, and the underlying mechanistic principles for the successful and safe execution of this transformation using the heterogeneous catalyst, palladium on carbon (Pd/C).

Reaction Overview and Mechanistic Insights

The overall process involves two key stages: the catalytic hydrogenation of the nitro group to an amine, followed by an in-situ lactamization.

Reaction Scheme:

Caption: Overall transformation from starting material to the final cyclized product.

Catalytic hydrogenation with Pd/C is a heterogeneous process occurring on the surface of palladium nanoparticles supported on activated carbon.[3] The generally accepted mechanism for nitro group reduction involves:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the palladium surface.[4]

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive palladium hydride species.[4]

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion through nitroso and hydroxylamine intermediates, which are typically not isolated, before yielding the final amine.

  • Desorption: The aniline product has a lower affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle.[4]

Key Experimental Parameters and Optimization

Achieving high yield and selectivity in this reaction hinges on the careful control of several parameters. The primary challenge is to reduce the nitro group without initiating the reduction of the nitrile moiety. While Pd/C can reduce nitriles, this typically requires more forcing conditions (higher pressures and temperatures).[4] The nitro group is significantly more reactive under standard hydrogenation conditions.[3]

Table 1: Summary of Reaction Condition Variables

ParameterTypical RangeRationale & Expert InsightsPotential Issues
Catalyst 5-10% Pd/C, wet (e.g., 50% water)Wet catalyst is less pyrophoric and safer to handle.[5] 5-10 mol% (by weight of substrate) is a common starting point.Dry catalyst can be pyrophoric and ignite solvents upon addition.[6][7]
Hydrogen Source H₂ gas (balloon to 60 psi)Balloon pressure (~1 atm) is often sufficient and procedurally simpler for lab scale.[8][9] Moderate pressure can increase reaction rates.High pressures (>100 psi) may increase the risk of nitrile reduction or dehalogenation if other sensitive groups are present.
Solvent Methanol, Ethanol, Ethyl Acetate, WaterProtic solvents like methanol or ethanol generally accelerate hydrogenation rates.[7] Water can be an effective and green solvent.[10]Chlorinated solvents should be avoided as they can poison the catalyst.
Temperature Room Temperature to 50°CThe reduction is exothermic.[11] Starting at room temperature is standard. Gentle heating may be required for sluggish reactions.High temperatures can lead to side reactions and increase the risk of nitrile reduction.
Pressure 1 atm (balloon) to 4 bar (60 psi)Higher pressure increases the concentration of hydrogen in the solution, accelerating the reaction.[12]Requires specialized pressure-rated equipment and carries higher safety risks.[8][13]
Stirring Vigorous (e.g., >500 RPM)This is a triphasic reaction (solid catalyst, liquid solution, gas). Vigorous stirring is crucial for efficient mass transfer of hydrogen to the catalyst surface.[7]Poor stirring will result in a slow or incomplete reaction.

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes the reduction using a hydrogen balloon, a common and accessible method for laboratory-scale synthesis.[6][8]

Mandatory Safety Precautions:
  • Perform all steps in a certified chemical fume hood. [8][13]

  • Ensure no flammable solvents are stored in the immediate vicinity. [6]

  • Keep a fire extinguisher (Class B for flammable liquids) readily accessible. [7]

  • Inspect all glassware for cracks or defects before use. [5]

  • Palladium on carbon is pyrophoric, especially after use. Never allow the catalyst to dry in the air. [5][14]

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the hydrogenation and workup procedure.

Step-by-Step Methodology:
  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 2-(4-Cyano-2-nitrophenyl)acetic acid (e.g., 5.0 g, 1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as methanol (100 mL).

  • Inerting the System: Seal the flask with septa. Connect one neck to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is free of oxygen.[5][6]

  • Catalyst Addition: Under a positive flow of nitrogen, briefly remove a septum and add 10% Pd/C (50% wet) catalyst (e.g., 0.5 g, 10 wt%). The wet catalyst is crucial for minimizing the risk of fire.[5]

  • Introducing Hydrogen: Replace the nitrogen line with a hydrogen-filled balloon. Carefully evacuate and backfill the flask with hydrogen. Repeat this cycle three times to ensure the flask is filled with hydrogen.[7] It is recommended to use double-layered balloons to minimize leakage.[7]

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is often accompanied by a slight exotherm and consumption of hydrogen (the balloon will deflate). The reaction can be monitored by TLC or LC-MS by taking aliquots. Before sampling, always purge the system with nitrogen first.[6]

  • Reaction Completion & Purging: Once the starting material is consumed (typically 2-6 hours), stop the stirring. Evacuate the hydrogen and purge the system thoroughly with nitrogen (at least three cycles).[13][14] This step is critical to prevent the pyrophoric catalyst from igniting in the presence of air and residual hydrogen.[14]

  • Catalyst Filtration (Critical Step): Prepare a short pad of Celite® in a Büchner funnel and wet it with methanol. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite. Wash the flask and the Celite pad with additional methanol to ensure all product is collected.

  • Catalyst Quenching: Do not allow the Celite pad with the catalyst to dry. Immediately after filtration, carefully add water to the funnel to keep the catalyst slurry wet.[14] Transfer the wet Celite/catalyst mixture to a dedicated, labeled waste container.[6]

  • Product Isolation: Concentrate the filtrate using a rotary evaporator. The resulting solid is the crude 6-amino-3,4-dihydro-1H-quinolin-2-one.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

  • Stalled or Incomplete Reaction:

    • Cause: Inefficient stirring or poor mass transfer of H₂.

    • Solution: Increase the stirring rate. Ensure the headspace is properly purged and filled with hydrogen.[7]

    • Cause: Catalyst deactivation.

    • Solution: The substrate or solvent may contain catalyst poisons (e.g., sulfur or halide impurities). If the reaction stalls, it may be necessary to filter the mixture and add fresh catalyst. Do not add fresh catalyst to a hydrogenated mixture; first, filter, evaporate the solvent, and restart the procedure.[7]

  • Formation of Side Products (Nitrile Reduction):

    • Cause: Reaction temperature is too high, or the reaction was run for an unnecessarily long time.

    • Solution: Maintain the reaction at room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. (n.d.). Chemicalbook.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation SOP. (n.d.).
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (n.d.). ECHEMI.
  • selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
  • Procuring 6-Amino-3,4-dihydroquinolin-2(1H)-one: A Manufacturer's Perspective on Quality and Supply. (2026, February 13).
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters - ACS Publications.
  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
  • 6-amino-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem.
  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021, January 28). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubility &amp; Handling of 2-(4-Cyano-2-nitrophenyl)acetic acid

Case ID: SOL-CNPA-001 Compound: 2-(4-Cyano-2-nitrophenyl)acetic acid CAS: 90178-58-8 (and related derivatives) Chemical Class: Electron-Deficient Phenylacetic Acid Executive Summary 2-(4-Cyano-2-nitrophenyl)acetic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-CNPA-001 Compound: 2-(4-Cyano-2-nitrophenyl)acetic acid CAS: 90178-58-8 (and related derivatives) Chemical Class: Electron-Deficient Phenylacetic Acid

Executive Summary

2-(4-Cyano-2-nitrophenyl)acetic acid is a highly polar, electron-deficient aromatic acid. Its solubility behavior is dominated by three factors:

  • The Carboxylic Acid Moiety: Capable of strong hydrogen bonding and dimerization, leading to high lattice energy.

  • Electron Withdrawing Groups (-NO₂, -CN): These significantly increase the acidity of the molecule (lowering pKa) and its overall polarity, making it poorly soluble in non-polar organic solvents like hexanes or pure toluene.

  • pH Sensitivity: As a carboxylic acid, its solubility is pH-dependent; it is highly soluble in aqueous base but precipitates in aqueous acid.

Part 1: Solubility Profile & Solvent Selection[1]

Quick Reference Table

Data derived from structural analogs (2-nitrophenylacetic acid) and functional group polarity principles.

Solvent ClassSpecific SolventSolubility RatingUsage Notes
Polar Aprotic DMSO, DMF, DMAc High Best for reaction media. Difficult to remove (high boiling point).
Polar Protic Methanol, Ethanol Good (Warm) Ideal for recrystallization. Solubility drops sharply when cold.
Chlorinated DCM, Chloroform Low/Moderate Often requires large volumes or small % of Methanol to fully dissolve.
Ethers THF, Dioxane Moderate/Good Good intermediate solvent; easily removed by rotary evaporation.
Esters Ethyl Acetate Moderate Standard extraction solvent, but may require heating to dissolve solids fully.
Hydrocarbons Hexanes, Heptane Insoluble Use only as an antisolvent to induce precipitation.
Aromatics Toluene Poor Compound may "oil out" rather than crystallize if heated.
Aqueous Water (Neutral/Acid) Insoluble < 0.1% solubility likely at pH < 3.
Aqueous Water (Basic, pH > 8) High Dissolves as the carboxylate salt.
The "Oiling Out" Phenomenon

Issue: When recrystallizing from hot toluene or benzene, this compound frequently separates as a dense oil rather than crystals. Cause: The melting point is depressed by impurities, and the compound is too polar for the non-polar solvent even at high temperatures. Solution: Switch to a Polar/Non-Polar solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Hexane) rather than a single non-polar solvent.

Part 2: Critical Workflows & Protocols

Protocol A: The "Acid-Base Swing" (Purification)

This is the most robust method to solubilize and purify the compound from non-acidic impurities.

Principle: Convert the insoluble acid into a water-soluble salt, wash away organic impurities, and then regenerate the precipitate.

  • Dissolution: Suspend the crude solid in 1M NaOH or Sat. NaHCO₃ .

    • Check: The solid should fully dissolve, turning the solution yellow/orange (nitro group chromophore). If solids remain, they are likely non-acidic impurities.

  • Wash: Extract the aqueous layer with Ethyl Acetate or DCM (2x).

    • Action: Discard these organic layers (they contain non-acidic byproducts).

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl or H₂SO₄ while stirring until pH < 2.

    • Observation: The product will precipitate as a white to pale yellow solid.

  • Isolation: Filter the solid and wash with cold water. Dry under vacuum.

Protocol B: Recrystallization (for High Purity)

Recommended Solvent System: Ethanol/Water or Methanol/Water.

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Once dissolved, remove from heat.

  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Troubleshooting: If oil droplets form, reheat and add slightly more Ethanol.

Part 3: Visual Troubleshooting Guides

Diagram 1: Solvent Selection Decision Tree

Use this logic to choose the correct solvent for your specific process step.

SolventSelection Start Select Process Goal Reaction Running a Reaction? Start->Reaction Workup Purification/Workup? Start->Workup Analysis NMR/HPLC Analysis? Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Impurities Type of Impurity? Workup->Impurities DMSO Use DMSO-d6 (Prevents aggregation) Analysis->DMSO DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No NonAcidic Non-Acidic Byproducts Impurities->NonAcidic Recryst Recrystallization Impurities->Recryst AcidBase Use Acid-Base Swing (aq. NaOH -> aq. HCl) NonAcidic->AcidBase EtOH Use Ethanol/Water Recryst->EtOH

Caption: Decision matrix for solvent selection based on experimental intent.

Diagram 2: Acid-Base Purification Workflow

Visualizing the phase changes during the "Swing" protocol.

AcidBaseSwing Crude Crude Solid (Impure) BaseStep Add 1M NaOH Crude->BaseStep Solution Solution Phase (R-COO- Na+) BaseStep->Solution Dissolution Extract Wash w/ EtOAc Solution->Extract AcidStep Add HCl (pH < 2) Extract->AcidStep Aqueous Layer Precip Pure Precipitate (R-COOH) AcidStep->Precip Precipitation

Caption: The "Acid-Base Swing" mechanism for isolating phenylacetic acid derivatives.

Part 4: Frequently Asked Questions (FAQ)

Q1: I am trying to dissolve the compound in CDCl₃ for NMR, but it is cloudy. What should I do?

  • Technical Insight: Phenylacetic acid derivatives often form hydrogen-bonded dimers that are poorly soluble in chloroform.

  • Fix: Add 1-2 drops of DMSO-d6 or Methanol-d4 to the CDCl₃ tube. This breaks the H-bonds and solubilizes the compound. Alternatively, run the sample in pure DMSO-d6.

Q2: My reaction in Toluene failed because the starting material didn't dissolve. Why?

  • Technical Insight: Toluene is too non-polar (Dielectric constant ~2.4). The nitro and cyano groups create a high dipole moment that Toluene cannot stabilize.

  • Fix: Switch to Acetonitrile (reflux) or a mixture of Toluene/DMF (9:1) . The small amount of DMF provides the necessary polarity to solvate the reagents.

Q3: The product "oiled out" at the bottom of the flask during recrystallization.

  • Technical Insight: This happens when the temperature where the solution saturates is higher than the melting point of the solvated compound.

  • Fix: Re-dissolve the oil by heating. Add a small amount of the "good" solvent (e.g., Ethanol) to lower the saturation point. Cool the flask very slowly with vigorous stirring to encourage crystal nucleation over phase separation.

References & Authority[2][3]

  • PubChem Compound Summary: 2-(2-Nitrophenyl)acetic acid (Structural Analog Data). National Center for Biotechnology Information.

    • Relevance: Provides baseline solubility and pKa data for the nitrophenylacetic acid scaffold.

  • Organic Syntheses, Coll.[1] Vol. 1: p-Nitrophenylacetic acid.[1]

    • Relevance: Establishes the standard acid-base extraction protocol for nitro-substituted phenylacetic acids.

  • ChemicalBook: 2-(4-Cyano-2-nitrophenyl)acetic acid Product Properties.

    • Relevance: Confirms commercial availability and general handling categories.

Sources

Optimization

optimizing yield for 2-(4-Cyano-2-nitrophenyl)acetic acid reduction steps

This guide is structured as a specialized Technical Support Center for researchers working with 2-(4-Cyano-2-nitrophenyl)acetic acid . It addresses the specific chemoselective challenges of reducing the nitro group while...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-(4-Cyano-2-nitrophenyl)acetic acid . It addresses the specific chemoselective challenges of reducing the nitro group while preserving the sensitive nitrile moiety and managing the spontaneous cyclization that typically follows.

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Core Logic & Reaction Pathway

The "Hidden" Cyclization Trap: When reducing 2-(4-Cyano-2-nitrophenyl)acetic acid (1), the immediate product is the aniline (2).[1] However, under most reduction conditions (especially acidic ones), the amine spontaneously attacks the carboxylic acid to form 6-cyanooxindole (3) (also known as 6-cyanoindolin-2-one).[1]

Researchers often confuse the insoluble precipitate (Oxindole) for a "failed" reaction or polymer because they are expecting the open-chain amino acid.[1]

Reaction Pathway Diagram

ReactionPathway cluster_0 Critical Control Point Start 2-(4-Cyano-2-nitrophenyl) acetic acid Inter Intermediate: 2-(2-Amino-4-cyanophenyl) acetic acid Start->Inter Nitro Reduction (Fe/AcOH or H2/Pd) Side Side Product: Over-reduced Amine (Loss of CN) Start->Side Non-Selective Reductant (LiAlH4) Prod Major Product: 6-Cyanooxindole (Lactam) Inter->Prod Spontaneous Cyclization (-H2O)

Figure 1: The reduction cascade.[1] Note that the open-chain amino acid is rarely isolated; the lactam (oxindole) is the thermodynamic sink.

Method Selection: The Triage

Choose your protocol based on your downstream requirements.[1]

MethodReagentsSelectivity (CN Survival)Primary ProductRecommendation
Iron Reduction Fe / AcOHHigh 6-CyanooxindoleStandard Protocol. Robust, scalable, cheap.[1]
Dithionite Na₂S₂O₄ / THF / H₂OHigh Amino Acid (transient)Use for small scale if avoiding acid cyclization is critical.[1]
Hydrogenation H₂ / Pd/CLow to Medium Mixed (Amine/Lactam)Risky. Often reduces the nitrile to a primary amine unless poisoned catalysts are used.[1]
Zinc Reduction Zn / AcOHHigh 6-CyanooxindoleGood alternative to Iron, but workup can be stickier.[1]

Detailed Protocols & Troubleshooting

Protocol A: The Iron/Acetic Acid "Workhorse"

This is the industry standard for reducing nitro groups in the presence of nitriles. The acidic environment promotes clean cyclization to the oxindole.[1]

The Workflow:

  • Dissolution: Dissolve substrate in AcOH (or EtOH/AcOH 3:1). Heat to 50°C.

  • Addition: Add Iron powder (3-5 equiv) portion-wise. Exotherm warning.

  • Reflux: Heat to 80-90°C for 2-4 hours. Monitor by LCMS (look for M-16 or M-30 mass shift).[1]

  • Workup (The Critical Step): See troubleshooting below.

Troubleshooting Guide: The Iron Sludge

Issue: "The reaction mixture is a thick black sludge. Filtration is impossible, and yield is low."[1] Root Cause: Formation of insoluble iron acetate/hydroxide complexes that trap the product.

Solution (The "Celite Sandwich" Technique):

  • Dilution: While still warm, dilute the reaction mixture with Ethyl Acetate (EtOAc) or THF (2x reaction volume).

  • The Filter Bed: Prepare a sintered glass funnel with a thick pad of Celite 545 .[1]

  • Filtration: Filter the warm mixture.

  • The Cake Wash (Crucial): The product is likely stuck in the iron cake.[1] Wash the cake with hot EtOAc or THF.

    • Pro-Tip: If the product is very insoluble (common for oxindoles), wash the cake with 5% Methanol in DCM .[1]

  • Emulsion Breaking: If the filtrate forms an emulsion during aqueous wash:

    • Add saturated Ammonium Chloride (NH₄Cl) or EDTA solution.[1] This chelates residual iron and breaks the emulsion.[1]

Protocol B: Catalytic Hydrogenation (Optimization for Nitrile Survival)

If you must use hydrogenation (e.g., to avoid Iron waste), you must prevent nitrile reduction.[1]

Optimization Steps:

  • Catalyst Poisoning: Do not use standard Pd/C. Use 5% Pt/C (sulfided) or add a poison like ethylenediamine or diphenylsulfide to the Pd/C system.[1]

  • Solvent: Use EtOAc or Toluene.[1] Avoid acidic solvents (like AcOH) if you want to delay cyclization, though cyclization is usually inevitable.[1]

  • Pressure: Keep H₂ pressure low (1 atm / balloon). High pressure (>50 psi) favors nitrile reduction.[1]

FAQ: Specific Experimental Issues

Q: I isolated a solid, but the NMR shows the loss of the carboxylic acid proton and the CH2 peak is a singlet at ~3.5 ppm. What is it? A: You have isolated 6-cyanooxindole .[1] The CH2 of the acetic acid side chain becomes the CH2 of the lactam ring (position 3 of the oxindole). This is the expected product in acidic media.[1]

Q: I need the open-chain amino acid, not the oxindole. How do I stop cyclization? A: This is thermodynamically difficult. You must use neutral or slightly basic conditions .

  • Try: Sodium Dithionite (Na₂S₂O₄) in THF/Water with NaHCO₃ buffer.[1]

  • Workup: Do not acidify.[1] Extract at neutral pH.[1] Note that the amino acid is zwitterionic and difficult to extract from water.[1]

Q: My yield is 40%. Where is the rest? A: Check the Iron filter cake. Oxindoles are often poorly soluble in ether/hexane but soluble in THF or hot EtOAc.[1] Re-suspend your filter cake in refluxing THF and filter again.[1] You will likely recover the missing 40%.[1]

Q: Can I convert the oxindole product to 6-cyanoindole? A: Yes, but it requires a reduction-dehydration sequence, not a simple "reduction."

  • Method: Reduce the oxindole (lactam) with Borane (BH₃[1]·THF) or convert it to the chloro-indole (via POCl₃) and then dechlorinate.[1] Warning: BH₃ might reduce your nitrile.[1] The standard route to 6-cyanoindole is usually the Leimgruber-Batcho synthesis (using 4-cyano-2-nitrotoluene) rather than this acetic acid derivative.[1]

References & Grounding

  • Iron/Acetic Acid Reduction Selectivity:

    • Context: Validation of Fe/AcOH for nitro reduction in the presence of nitriles.

    • Source:Asian Journal of Chemistry, Vol. 32, No. 10 (2020), 2460-2462.[1][2] "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole." (Describes Fe/AcOH reduction of a nitro-nitrile precursor).

  • Workup of Iron Reductions (Emulsion Management):

    • Context: Techniques for handling iron emulsions and "sludge" during workup.[1]

    • Source: University of Rochester, Department of Chemistry, "How To: Manage an Emulsion."[1]

  • Cyclization Logic (Nitro-Acetic Acid to Oxindole):

    • Context: Mechanism of spontaneous cyclization of o-aminophenylacetic acids to oxindoles.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p.347 (1955); Vol. 27, p.30 (1947).[1] "Oxindole."[1]

    • [1]

  • Chemoselective Hydrogenation:

    • Context: Using poisoned catalysts to spare nitriles during nitro reduction.[1]

    • Source:Journal of the American Chemical Society, "Tuning the Selectivity of Catalytic Nitrile Hydrogenation."

    • [1]

Sources

Troubleshooting

stability of 2-(4-Cyano-2-nitrophenyl)acetic acid in basic aqueous solutions

Welcome to the Technical Support Guide for 2-(4-Cyano-2-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Guide for 2-(4-Cyano-2-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound, particularly concerning its stability in basic aqueous solutions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the behavior and stability of 2-(4-Cyano-2-nitrophenyl)acetic acid in basic environments.

Q1: What are the initial chemical changes to 2-(4-Cyano-2-nitrophenyl)acetic acid when dissolved in a basic aqueous solution?

A: Upon dissolution in a basic aqueous solution (pH > pKa), the first and most immediate event is the deprotonation of the carboxylic acid group. This acid-base reaction forms the corresponding carboxylate salt, which is typically more soluble in aqueous media than the parent acid.

Additionally, the methylene protons (the -CH₂- group) are significantly acidic. This heightened acidity is due to the strong electron-withdrawing effects of three key groups: the adjacent carboxylate, the ortho-nitro group, and the para-cyano group. In a sufficiently basic medium, this α-carbon can also be deprotonated to form a resonance-stabilized carbanion. The formation of this carbanion is a critical first step in the primary degradation pathway.

cluster_structure Chemical Structure CNAA 2-(4-Cyano-2-nitrophenyl)acetic acid Structure

Caption: Structure of 2-(4-Cyano-2-nitrophenyl)acetic acid.

Q2: My solution of 2-(4-Cyano-2-nitrophenyl)acetic acid turns yellow or green and loses potency over time in a basic buffer. What is happening?

A: This observation is a strong indicator of chemical degradation. The color change often arises from the formation of conjugated anionic species or subsequent degradation products. 2-(4-Cyano-2-nitrophenyl)acetic acid is inherently unstable in basic conditions, primarily due to a base-mediated decarboxylation reaction.[1] The electron-withdrawing nitro and cyano groups, which are crucial for the intended activity of many such molecules, unfortunately also activate the molecule for this degradation pathway. The deprotonation of the benzylic carbon (the carbon adjacent to the phenyl ring) creates a carbanion that is highly stabilized by resonance, involving both the ortho-nitro and para-cyano groups. This stabilization facilitates the subsequent loss of carbon dioxide (CO₂).

In some cases, a deep green color may indicate that the titration or reaction has gone past the intended endpoint, suggesting extensive deprotonation and potential side reactions.[2]

Q3: What is the primary degradation pathway for 2-(4-Cyano-2-nitrophenyl)acetic acid under basic conditions?

A: The primary degradation pathway is decarboxylation . This process occurs via the formation of a resonance-stabilized carbanion intermediate. The mechanism is as follows:

  • Deprotonation: A base (OH⁻) removes the acidic proton from the α-carbon (the CH₂ group), forming a carbanion.

  • Resonance Stabilization: The negative charge on the carbanion is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group and the nitrogen of the cyano group. This extensive stabilization is the driving force for the reaction.

  • Decarboxylation: The unstable carboxylate group is eliminated as carbon dioxide (CO₂), leaving behind the resonance-stabilized carbanion of what is now a toluene derivative.

  • Protonation: The carbanion is subsequently protonated by water or another proton source in the medium to yield the final degradation product, 4-cyano-2-nitrotoluene.

cluster_legend Legend Start 2-(4-Cyano-2-nitrophenyl)acetate Carbanion Resonance-Stabilized Carbanion Intermediate Start->Carbanion + OH⁻ - H₂O Product 4-Cyano-2-nitrotoluene Carbanion->Product - CO₂ + H₂O CO2 Carbon Dioxide (CO₂) Carbanion->CO2 L1 Reaction Step L2 Byproduct

Caption: Proposed decarboxylation pathway in basic solution.

Q4: Can the cyano group hydrolyze under these conditions?

A: Yes, hydrolysis of the cyano (-C≡N) group is a possible secondary degradation pathway, though it generally requires more forcing conditions (e.g., prolonged heating in strong base or acid) than decarboxylation for this specific structure.[3][4] Under basic conditions, the cyano group can hydrolyze first to an amide (forming 2-(4-carbamoyl-2-nitrophenyl)acetic acid) and then further to a carboxylate (forming 2-(4-carboxy-2-nitrophenyl)acetic acid). If you are working at elevated temperatures or for extended reaction times, you should consider this as a potential side reaction.

Q5: How does pH impact the stability of the compound?

A: The stability of 2-(4-Cyano-2-nitrophenyl)acetic acid is highly dependent on pH. The rate of decarboxylation is expected to increase significantly with rising pH.

pH RangeExpected StabilityRationale
Acidic (pH 1-4) High The compound exists predominantly in its protonated carboxylic acid form. The concentration of the reactive carbanion is negligible, thus minimizing decarboxylation.
Neutral (pH 6-8) Moderate to Low A significant portion of the molecule is in the carboxylate form. Base-mediated decarboxylation can occur, and the rate will depend on the specific pH, buffer concentration, and temperature.
Basic (pH 9-12) Very Low The high concentration of hydroxide ions greatly accelerates the formation of the α-carbanion, leading to rapid decarboxylation. Racemization at chiral centers, if present in derivatives, is also a concern under basic conditions.[5]

Troubleshooting Guide

Problem: I see unexpected peaks in my HPLC/LC-MS analysis when running reactions in a basic buffer.
  • Likely Cause: These peaks are almost certainly degradation products.

  • Troubleshooting Steps:

    • Identify the Main Degradant: The primary degradation product is 4-cyano-2-nitrotoluene. Check your analysis for a peak corresponding to a neutral compound with a molecular weight of 162.14 g/mol .

    • Look for Hydrolysis Products: If your reaction involves heat, search for masses corresponding to the hydrolysis of the cyano group: the amide intermediate (M.W. 195.16 g/mol for the corresponding decarboxylated product, or 223.17 g/mol for the intact acid) and the dicarboxylic acid (M.W. 224.15 g/mol ).

    • Run a Control Experiment: Prepare a solution of your starting material in the basic buffer without other reactants and monitor it over time by HPLC. This will confirm the instability and help you identify the degradation peaks.[6]

    • Adjust Analytical Method: Ensure your analytical method can resolve the starting material from its potential degradation products. A gradient elution on a C18 column is typically effective.[5][7]

Problem: My reaction yield is low, and I have significant loss of starting material.
  • Likely Cause: Your starting material is degrading under the basic reaction conditions before it has a chance to react as intended.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature. The decarboxylation rate is highly temperature-dependent.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure time to basic conditions.

    • Use a Weaker Base: If the reaction chemistry allows, switch to a milder, non-nucleophilic organic base (e.g., DIPEA, triethylamine) or a weaker inorganic base (e.g., K₂CO₃, NaHCO₃) instead of strong hydroxides.

    • Change the Order of Addition: Consider if it's possible to add the base slowly to the reaction mixture or to generate the required nucleophile in situ under less harsh conditions to keep the standing concentration of the strong base low.

Experimental Protocols

Protocol 1: Basic Workflow for a Stability Assessment

This protocol outlines a general method for quantifying the stability of 2-(4-Cyano-2-nitrophenyl)acetic acid at a specific pH.

Caption: Workflow for conducting a stability study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Working Solution: In a volumetric flask, add a known volume of the stock solution to the desired aqueous buffer (e.g., pH 9.0) to achieve the target final concentration.

  • Incubation: Store the solution in a temperature-controlled environment (e.g., 25°C), protected from light.

  • Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.

  • Analysis: Immediately analyze the aliquot by a validated stability-indicating HPLC method. The T=0 sample represents 100% integrity.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at T=0.

References

  • Jambotkar, D., & Ketcham, R. (1963). The Mechanism of Decarboxylation of α-p-Nitrophenyl-trans-cinnamic Acids. The Journal of Organic Chemistry, 28(8), 2182–2184. [Link]

  • Margerum, J. D., & Miller, L. J. (1967). Photodecarboxylation of nitrophenylacetate ions. Journal of the American Chemical Society, 89(5), 1031–1036. [Link]

  • Navarro, M., et al. (2019). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Electrochimica Acta, 320, 134587. [Link]

  • Bandala, E. R., et al. (2007). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) using cobalt-peroxymonosulfate in Fenton-like process. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 357-363. [Link]

  • Gnanaprakasam, B., & Ahamed, M. S. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. Journal of Laboratory Chemical Education, 9(1), 15-20. [Link]

  • Google Patents. (CN101805265A). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Robertson, G. R. (1922). p-NITROPHENYLACETIC ACID. Organic Syntheses, 2, 59. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-(4-Cyano-2-nitrophenyl)acetic acid vs 2-nitrophenylacetic acid

This guide provides an in-depth technical comparison of 2-(4-Cyano-2-nitrophenyl)acetic acid (Compound A) and 2-nitrophenylacetic acid (Compound B), focusing on their electronic properties, reactivity profiles, and appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Cyano-2-nitrophenyl)acetic acid (Compound A) and 2-nitrophenylacetic acid (Compound B), focusing on their electronic properties, reactivity profiles, and applications in heterocyclic synthesis.[1]

Executive Summary

Feature2-(4-Cyano-2-nitrophenyl)acetic acid 2-Nitrophenylacetic acid
Structure Contains a cyano (-CN) group at the para position relative to the acetic acid moiety.[1]Unsubstituted at the para position.[1]
Electronic Nature Highly electron-deficient ring (Two strong EWGs: -NO₂ and -CN).[1]Moderately electron-deficient (One EWG: -NO₂).[1]
Acidity (COOH) Higher (pKa < 4.0).[1]Moderate (pKa ≈ 4.17).[1]
Methylene Reactivity High. Benzylic protons are significantly acidified; prone to facile condensation and decarboxylation.[1]Moderate. Requires stronger bases or activation for condensation.[1]
Primary Application Precursor for 6-cyanooxindole and 6-cyanoindole (CNS drug scaffolds).[1]Precursor for oxindole , isatogens , and photocages.
Stability Lower.[1] Susceptible to spontaneous decarboxylation under basic/photolytic conditions.[1]Moderate. Stable solid; decarboxylates upon UV irradiation.[1]

Structural & Electronic Analysis

The core difference lies in the 4-cyano substituent .[1] This group exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M), fundamentally altering the reactivity of the acetic acid side chain.[1]

Electronic Activation of the Methylene Group

The methylene group (


-carbon) in phenylacetic acids is weakly acidic.[1] However, substituents on the ring stabilize the resulting carbanion (or radical) through delocalization.
  • Compound B (2-Nitro): The ortho-nitro group stabilizes the benzylic negative charge primarily through induction and field effects.[1] Steric inhibition of resonance may twist the nitro group, slightly reducing its mesomeric contribution.

  • Compound A (4-Cyano-2-nitro): The para-cyano group allows for direct resonance stabilization of the benzylic carbanion.[1] The negative charge can delocalize all the way to the cyano nitrogen, creating a highly stabilized "quinoid-like" resonance structure.

Implication: Compound A undergoes Knoevenagel condensations and Vilsmeier-Haack cyclizations under milder conditions but is also more prone to thermal decarboxylation .[1]

G cluster_0 Electronic Effects A 2-(4-Cyano-2-nitrophenyl)acetic Acid (Compound A) Effect_A Strong Stabilization (-M from CN, -I/-M from NO2) A->Effect_A B 2-Nitrophenylacetic Acid (Compound B) Effect_B Moderate Stabilization (-I/-M from NO2) B->Effect_B Reactivity_A High C-H Acidity Facile Decarboxylation Effect_A->Reactivity_A Reactivity_B Moderate C-H Acidity Stable to mild base Effect_B->Reactivity_B

Figure 1: Comparative electronic activation. The additional cyano group in Compound A significantly lowers the activation energy for reactions involving the benzylic carbon.

Reactivity Profiles

Reductive Cyclization (Oxindole Synthesis)

Both compounds are key precursors to oxindoles (indolin-2-ones).[1] The mechanism involves the reduction of the nitro group to an amine, which then intramolecularly attacks the carboxylic acid (or ester) to close the lactam ring.

  • Protocol for Compound B: Standard reduction methods (Fe/AcOH, Zn/HCl, or catalytic hydrogenation) work with high yield.

  • Protocol for Compound A: The presence of the cyano group presents a chemoselectivity challenge.[1] Strong reducing agents (e.g., LiAlH₄) or vigorous catalytic hydrogenation can reduce the nitrile to a primary amine (

    
    ).[1]
    
    • Recommended Method: Use Iron powder in Acetic Acid or Sodium Dithionite .[1] These conditions selectively reduce the nitro group to the aniline without touching the nitrile, affording 6-cyanooxindole .

Photodecarboxylation

2-Nitrophenylacetic acids are classic "photocages."[1] Upon UV irradiation (~365 nm), the nitro group abstracts a hydrogen from the benzylic position, leading to decarboxylation and the formation of a nitroso-benzaldehyde byproduct (or related species).

  • Reactivity: Compound A decarboxylates more efficiently than B.[1] The 4-cyano group stabilizes the benzylic radical intermediate formed after electron transfer, increasing the quantum yield of the reaction.

  • Synthetic Utility: This pathway is often a side reaction to be avoided during synthesis but is exploited in photolabile protecting group strategies.[1]

Indole Synthesis

While both yield oxindoles directly, they are often cited in the context of indole synthesis.[1]

  • Pathway: Acid

    
     Ester 
    
    
    
    Reduction
    
    
    Oxindole
    
    
    Reduction (Borane)
    
    
    Indole.[1]
  • Compound A is the specific building block for 6-cyanoindole , a privileged scaffold in CNS drug discovery (e.g., Dopamine D4 agonists).[1]

Experimental Protocols

Protocol A: Chemoselective Synthesis of 6-Cyanooxindole

Target: Selective reduction of Compound A avoiding nitrile reduction.[1]

Materials:

  • 2-(4-Cyano-2-nitrophenyl)acetic acid (1.0 eq)[1]

  • Iron powder (5.0 eq)[1]

  • Glacial Acetic Acid (Solvent/Reagent)[1]

  • Ethyl Acetate (Extraction)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-(4-Cyano-2-nitrophenyl)acetic acid in 50 mL of glacial acetic acid.

  • Reduction: Add iron powder (50 mmol) portion-wise at room temperature.

  • Heating: Heat the mixture to 70°C for 2 hours. Monitor by TLC (The starting material spot will disappear; a fluorescent blue spot for the oxindole may appear).[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with ethyl acetate.[1]

  • Neutralization: Concentrate the filtrate. Dilute with ethyl acetate and wash cautiously with saturated

    
     until neutral.
    
  • Purification: Dry organic layer over

    
     and concentrate. Recrystallize from Ethanol/Water.[1]
    
  • Result: 6-Cyanooxindole (Yellowish solid).[1]

Protocol B: Photodecarboxylation Assessment (Stability Test)

Target: Compare stability under UV light.

  • Prepare 1 mM solutions of Compound A and Compound B in Methanol/Water (1:1).[1]

  • Irradiate both samples with a 365 nm UV lamp in a quartz cuvette.

  • Monitor UV-Vis absorbance at 5-minute intervals.[1]

  • Observation: Compound A will show a faster disappearance of the characteristic nitro-aromatic band and evolution of

    
     (bubbling if concentrated) compared to Compound B.[1]
    

Comparative Data Table

Property2-(4-Cyano-2-nitrophenyl)acetic acid2-Nitrophenylacetic acid
CAS Number 90178-58-83740-52-1
Molecular Weight 206.16 g/mol 181.15 g/mol
Melting Point 180–185°C (Dec.)141–143°C
pKa (COOH) ~3.8 (Estimated)4.17
Solubility DMSO, DMF, hot alcoholsAlcohols, DCM, slightly in water
Key Hazard Irritant, releases HCN if burnedIrritant, Methemoglobinemia risk

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for Compound A, highlighting the critical chemoselectivity node.

ReactionPath Start 2-(4-Cyano-2-nitrophenyl)acetic Acid Step1 Reduction (Fe/AcOH) Start->Step1 Step2 Strong Reduction (LiAlH4) Start->Step2 Step3 Base / Heat / UV Start->Step3 Inter1 Intermediate: [2-Amino-4-cyanophenyl]acetic acid Step1->Inter1 Nitro -> Amine Prod1 6-Cyanooxindole (Target Scaffold) Inter1->Prod1 Spontaneous Cyclization Prod2 6-Aminomethyloxindole (Side Product) Step2->Prod2 Nitro & Cyano Reduced Prod3 4-Cyano-2-nitrotoluene (Degradation) Step3->Prod3 -CO2

Figure 2: Synthetic pathways for 2-(4-Cyano-2-nitrophenyl)acetic acid. Green path indicates the desired selective transformation.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Burdette, S. C., et al. (2012).[1] Improved Photodecarboxylation Properties in Zinc Photocages Constructed using Nitrophenylacetic Acid Variants. Journal of the American Chemical Society.[1] Retrieved from [Link]

  • Thalluri, K., et al. (2014). Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement. The Journal of Organic Chemistry. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Synthesis of Indoles and Oxindoles. Retrieved from [Link]

  • EPA CompTox Dashboard. (2025). 2-Nitrophenylacetic acid Properties and Safety Data. Retrieved from [Link][1][2]

Sources

Comparative

melting point range verification for 2-(4-Cyano-2-nitrophenyl)acetic acid

Publish Comparison Guide: Melting Point Verification for 2-(4-Cyano-2-nitrophenyl)acetic acid Executive Summary & Strategic Context Compound: 2-(4-Cyano-2-nitrophenyl)acetic acid (CAS: 90178-58-8) Application: Critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Melting Point Verification for 2-(4-Cyano-2-nitrophenyl)acetic acid

Executive Summary & Strategic Context

Compound: 2-(4-Cyano-2-nitrophenyl)acetic acid (CAS: 90178-58-8) Application: Critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat).[1] Objective: Establish a rigorous protocol for melting point (MP) determination to verify identity, purity, and polymorphic form.

In pharmaceutical development, the melting point of an intermediate is not merely a physical constant; it is a Critical Quality Attribute (CQA) .[1][2] For nitro-aromatic acids like 2-(4-Cyano-2-nitrophenyl)acetic acid, thermal behavior is often complex due to potential decomposition, polymorphism, or solvation.[1] A simple capillary test is insufficient for high-stakes validation.[1][2]

This guide compares two primary methodologies—Capillary Melting Point (CMP) vs. Differential Scanning Calorimetry (DSC) —and provides a definitive protocol for verifying this specific compound.[1][2]

Technical Comparison: Capillary vs. DSC

While capillary methods are standard for quick release testing, DSC is the gold standard for structural characterization.[1][2]

FeatureMethod A: Capillary Melting Point (CMP) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition (Solid

Liquid).[1][2]
Measurement of heat flow difference between sample and reference.[1][2]
Primary Output Temperature range (Onset to Clear Point).Thermogram (Endothermic Peak Onset, Peak Max, Enthalpy of Fusion

).[1][2]
Precision

0.3–0.5 °C (Operator dependent).[1][2]

0.1 °C (Highly reproducible).
Impurity Detection Qualitative (broadening of range).[1][2]Quantitative (purity calculation via Van 't Hoff equation).[1][2]
Polymorphism Difficult to distinguish subtle forms.[1][2]Clearly separates polymorphs and solvates.[1][2]
Decomposition Hard to distinguish from melting (darkening).[1][2]Exothermic events clearly distinguishable from endothermic melting.[1][2]
Suitability Routine QC / Goods Inward Inspection. Reference Standard Characterization / Process Validation.

Detailed Experimental Protocols

Prerequisites & Safety
  • Safety: Nitro-aromatic compounds can be thermally unstable.[1][2] Do not overheat. Perform initial TGA (Thermogravimetric Analysis) if decomposition temperature is unknown.[1][2]

  • Standard: Use a fully characterized Reference Standard (NMR/MS verified) for method transfer.

Protocol A: Capillary Melting Point (Routine QC)
  • Instrument: Automated Melting Point Apparatus (e.g., Büchi M-565 or Mettler Toledo MP90).[1][2]

  • Sample Prep:

    • Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.[1][2]

    • Grind the sample into a fine, homogeneous powder.

    • Fill the capillary to a height of 3 mm . Compact by tapping (avoid air pockets).[1][2]

  • Parameters:

    • Start Temp: 10°C below expected MP (approx. 130°C, verify with specific lot CoA).

    • Ramp Rate: 1.0 °C/min.[1][2] (Fast ramps >2°C/min cause thermal lag and falsely high results).[1][2]

  • Acceptance Criteria:

    • Range:

      
       2.0 °C (e.g., 145.0 – 146.5 °C).
      
    • Visual: Clear melt with no bubbling (indicates decomposition or solvent release).[1][2]

Protocol B: DSC (Structural Verification)
  • Instrument: Heat Flux DSC (e.g., TA Instruments DSC2500 or PerkinElmer DSC 8000).[1][2]

  • Sample Prep:

    • Weigh 2–5 mg of sample into a Tzero Aluminum Pan .

    • Crimp hermetically (pinhole lid if volatile impurities are suspected, but hermetic is preferred for nitro compounds to contain potential decomposition).[1][2]

  • Method:

    • Equilibrate: 30 °C.

    • Ramp: 10 °C/min to 200 °C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Data Analysis:

    • 
       (Extrapolated Onset Temperature):  This is the "true" melting point, independent of heating rate.[1][2]
      
    • 
      :  The temperature of maximum heat absorption.[1][2]
      
    • Purity Check: Use the purity software module (based on peak shape analysis) to estimate mol% purity.[1][2]

Visualization: Verification Workflow

The following logic flow ensures that "failed" melting points trigger the correct investigation (e.g., is it wet? is it a polymorph? is it degraded?).

MP_Verification Start Sample: 2-(4-Cyano-2-nitrophenyl)acetic acid Drying Pre-treatment: Vacuum Dry (40°C, 4h) Start->Drying Method_Choice Select Method Drying->Method_Choice Capillary Method A: Capillary (1°C/min ramp) Method_Choice->Capillary Routine QC DSC Method B: DSC (10°C/min ramp) Method_Choice->DSC Characterization Capillary_Result Result: Range < 2°C? Capillary->Capillary_Result DSC_Analysis Analyze Endotherm (Onset & Enthalpy) DSC->DSC_Analysis Pass_QC Pass: Release Lot Capillary_Result->Pass_QC Yes Fail_QC Fail: Broad Range Capillary_Result->Fail_QC No Fail_QC->DSC Escalate to DSC Polymorph_Check Check: Multiple Peaks? DSC_Analysis->Polymorph_Check Pure_Form Pure Crystalline Form (Calculate Purity) Polymorph_Check->Pure_Form Single Peak Mixed_Form Polymorph/Solvate Detected (Recrystallize) Polymorph_Check->Mixed_Form Multiple Peaks

Figure 1: Decision tree for melting point verification. Routine QC failures (broad ranges) must be escalated to DSC to distinguish between moisture, impurities, or polymorphism.[1]

Critical Insights for Researchers

1. The "Decomposition" Trap: Nitro-phenylacetic acids are prone to decarboxylation at high temperatures.[1][2]

  • Observation: If the capillary sample turns dark brown before melting, the MP result is invalid.[1][2]

  • Solution: Use DSC with a faster ramp rate (e.g., 20°C/min) to outrun the kinetic decomposition, or use a sealed pan to suppress volatile loss.[1][2]

2. Polymorphism in Topiroxostat Intermediates: Intermediates in this class often exhibit enantiotropic polymorphism.[1][2]

  • If your MP is consistently lower than the reference standard (e.g., 140°C vs 150°C) but the range is sharp, you likely have a metastable polymorph , not an impure sample.[1][2]

  • Action: Verify with XRD (X-Ray Diffraction) rather than rejecting the lot immediately.[1][2]

3. Establishing the Reference: Since public literature values for CAS 90178-58-8 are variable, you must establish an Internal Gold Standard .

  • Synthesize or purchase a high-purity lot.

  • Recrystallize it (e.g., from Ethanol/Water).[1][2]

  • Dry to constant weight.[1][2]

  • Assign the MP using DSC (

    
    ) as the "True Value" for all future comparative QC.
    

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature.[1][2] USP-NF.[1][2] Link

  • United States Pharmacopeia (USP). <891> Thermal Analysis (DSC).[1][2] USP-NF.[1][2] Link

  • Giron, D. (2002).[1][2] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1][2] Journal of Thermal Analysis and Calorimetry.[1][2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221192: 2-Amino-2-(4-nitrophenyl)acetic acid (Structural Analog).[1][2]Link[1][2]

  • Fuji Yakuhin Co Ltd. Process for preparation of Topiroxostat and intermediates.[1][2] Patent WO2016134854A1.[1][2][3] (Provides synthesis context for cyano-nitro intermediates). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Cyano-2-nitrophenyl)acetic acid

This guide outlines the operational safety, handling, and disposal protocols for 2-(4-Cyano-2-nitrophenyl)acetic acid .[1] Note to Researchers: As a specialized intermediate, specific toxicological data for this exact is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-(4-Cyano-2-nitrophenyl)acetic acid .[1]

Note to Researchers: As a specialized intermediate, specific toxicological data for this exact isomer is often limited in public repositories. This guide applies the Precautionary Principle , synthesizing safety protocols from the GHS classifications of analogous Nitro-aromatic acids and Aromatic nitriles. Treat this compound as a high-potency agent with risks of dermal absorption and respiratory irritation.

Hazard Identification & Risk Assessment

This compound combines three distinct functional hazards: an Acid , a Nitrile , and a Nitro group .

Functional GroupAssociated HazardMechanism of Action
Carboxylic Acid Corrosive / Irritant Causes immediate irritation or burns to mucous membranes and skin upon contact.
Aromatic Nitrile Acute Toxicity (Oral/Dermal) Potential for metabolic release of cyanide ions (slow-acting); high skin absorption potential.
Nitro Group (-NO₂) Sensitizer / Blood Toxin Facilitates dermal penetration; chronic exposure may lead to methemoglobinemia (reduced oxygen-carrying capacity of blood).

GHS Classification (Derived):

  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.[2]

  • H315/H319: Causes skin irritation and serious eye irritation.[1][3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6][7][8]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves alone. The nitro group enhances the chemical's ability to permeate standard barrier materials.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or Thick Nitrile (>8 mil)Aromatic nitro compounds can permeate thin nitrile rapidly. Laminate films provide broad chemical resistance against the synergistic effects of the solvent and the solute.
Respiratory N95 (Minimum) / P100 (Recommended) If handling >500mg or generating dust: Powered Air Purifying Respirator (PAPR) or Full-face P100.Prevent inhalation of fine particulates.[1] The acidic nature irritates the upper respiratory tract immediately.
Eye/Face Chemical Goggles (Not Safety Glasses)+ Face Shield (if working with liquids/solutions)Prevent corneal damage from acidic dust or splashes.
Body Tyvek® Lab Coat or Chemical Resistant ApronStandard cotton coats absorb liquids and hold toxic nitro-compounds against the skin.

Operational Handling Protocol

A. Storage & Segregation[4][5][6][11][12]
  • Environment: Store in a cool, dry, well-ventilated area.

  • Incompatibilities: Segregate strictly from Strong Oxidizers (risk of energetic reaction with nitro group) and Strong Bases (exothermic salt formation).

  • Cyanide Hazard: Do not store directly next to strong mineral acids, despite the stability of the aromatic nitrile bond.

B. Weighing & Transfer Workflow

This workflow minimizes static discharge (a risk with dry nitro-aromatics) and aerosolization.

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Gloves + Goggles Start->CheckPPE StaticControl Static Control: Use Ionizer or Antistatic Gun CheckPPE->StaticControl Essential for Nitro cmpds Weighing Weighing (Inside Fume Hood): Use Closed Balance StaticControl->Weighing Dissolution Solubilization: Add Solvent SLOWLY to Solid Weighing->Dissolution Avoid dry transfer if possible Transfer Transfer to Reaction Vessel: Cannula or Closed Funnel Dissolution->Transfer Cleanup Decontamination: Wipe surfaces with MeOH then Water Transfer->Cleanup

Figure 1: Safe handling workflow for 2-(4-Cyano-2-nitrophenyl)acetic acid emphasizing static control and containment.

Emergency Response & Spill Management

Critical Warning: Do not use bleach (sodium hypochlorite) indiscriminately. While bleach neutralizes cyanides, it can react violently with organics or create toxic chloramines if the medium is acidic.

Spill Cleanup Procedure
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Upgrade: Wear P100 respirator and double gloves before re-entering.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous waste.

    • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) due to the nitro group.

  • Decontamination: Scrub the area with a mild alkaline detergent (pH ~9) to solubilize the acid, followed by water.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid Cover with Wet Pad Scoop to Waste Solid->ActionSolid ActionLiquid Absorb with Vermiculite (No Sawdust) Liquid->ActionLiquid Decon Wash Surface: Mild Alkaline Soap -> Water ActionSolid->Decon ActionLiquid->Decon

Figure 2: Decision logic for spill remediation distinguishing between solid and liquid states.

Waste Disposal Protocols

Disposal must strictly follow the chemical nature of the compound. Do not mix with general organic solvents if they contain oxidizers.

Waste StreamClassificationTreatment Method
Primary Stream Toxic Organic Acid High-Temperature Incineration. This is the only method that safely destroys both the nitrile and nitro functionalities simultaneously.
Aqueous Waste Toxic Aqueous If the compound was dissolved in water/buffer, adjust pH to 7-9 before disposal to prevent volatilization of acidic byproducts.
Contaminated Solids Hazardous Solid Gloves, weighing boats, and paper towels must be bagged in hazardous waste bags (red/yellow), labeled "Toxic/Irritant".

Labeling Requirement: Ensure the waste tag explicitly reads:

Contains: 2-(4-Cyano-2-nitrophenyl)acetic acid. Hazards: Toxic, Corrosive, Nitrile-bearing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120038, 4-Nitrophenylacetic acid (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(4-cyanophenyl)acetic acid (Structural Analog). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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